molecular formula C6H13NO7S B1639772 Nojirimycin 1-sulfonic acid

Nojirimycin 1-sulfonic acid

Número de catálogo: B1639772
Peso molecular: 243.24 g/mol
Clave InChI: PLICPKOWHZITQE-DVKNGEFBSA-N
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Descripción

1-deoxynojirimycin-1-sulfonic acid is a hydroxypiperidine that is duvoglustat carrying a sulfo group at position 6beta. It is an alpha-glucosidase inhibitor and an activator of the human glucose sensor SGLT3. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a hydroxypiperidine and an organosulfonic acid. It derives from a duvoglustat.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H13NO7S

Peso molecular

243.24 g/mol

Nombre IUPAC

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1

Clave InChI

PLICPKOWHZITQE-DVKNGEFBSA-N

SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O

SMILES canónico

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

Nojirimycin 1-Sulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Nojirimycin 1-sulfonic acid. The information is intended to support research and development efforts in the fields of carbohydrate chemistry, enzymology, and drug discovery.

Core Chemical Properties

This compound is a potent inhibitor of several glucosidases. It is a derivative of nojirimycin, a naturally occurring iminosugar. The addition of a sulfonic acid group at the anomeric position often enhances the stability and inhibitory activity of the parent compound.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid[1]
Synonyms Nojirimycin bisulfite adduct, Nojirimycin sulfite adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid, (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid[2]
CAS Number 114417-84-4[2]
Molecular Formula C₆H₁₃NO₇S[2]
Molecular Weight 243.23 g/mol [2]
Appearance White Crystalline Solid
Melting Point 124-130 °C (decomposes)
Solubility Soluble in water
Monoisotopic Mass 243.04127 u[1]

Synthesis and Purification

The synthesis of nojirimycin and its derivatives often involves multi-step chemical transformations starting from readily available carbohydrates or other chiral precursors.

Synthetic Pathway Overview

Synthesis_Pathway cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_product Product D-Glucose_Derivative D-Glucose Derivative Introduction_of_Nitrogen Introduction of Nitrogen (e.g., Azide) D-Glucose_Derivative->Introduction_of_Nitrogen Multi-step conversion Cyclization Intramolecular Cyclization Introduction_of_Nitrogen->Cyclization Formation of piperidine ring Formation_of_Sulfonic_Acid Treatment with SO₂/H₂O Cyclization->Formation_of_Sulfonic_Acid Nojirimycin_1_Sulfonic_Acid This compound Formation_of_Sulfonic_Acid->Nojirimycin_1_Sulfonic_Acid

Caption: General synthetic pathway to this compound.

General Purification Protocol for Iminosugars

The purification of iminosugars often takes advantage of their basicity and high polarity. A general protocol for the purification of iminosugars from a crude reaction mixture or natural extract is provided below. This protocol may require optimization for this compound.

Materials:

  • Crude iminosugar sample

  • Cation-exchange chromatography resin (e.g., Dowex 50W X8)

  • Hydrochloric acid (HCl), various concentrations

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

  • Ninhydrin stain

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of deionized water.

  • Column Preparation: Prepare a column with the cation-exchange resin and equilibrate it with deionized water.

  • Loading: Apply the dissolved sample to the top of the column.

  • Washing: Wash the column with a large volume of deionized water to remove neutral and acidic impurities.

  • Elution: Elute the bound iminosugar using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M).

  • Fraction Collection: Collect fractions and monitor the elution of the iminosugar using TLC with ninhydrin staining.

  • Pooling and Concentration: Combine the fractions containing the pure iminosugar and concentrate them under reduced pressure.

  • Desalting (if necessary): If the iminosugar is in the form of a salt, it may be necessary to perform a desalting step, for example, by another round of ion-exchange chromatography or by size-exclusion chromatography.

Biological Activity: α-Glucosidase Inhibition

This compound is a known inhibitor of α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α-glucosidases can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Mechanism of Action and Signaling Pathway

By competitively inhibiting α-glucosidases at the brush border of the small intestine, this compound reduces the rate of glucose release from complex carbohydrates. This leads to a decreased concentration of glucose available for transport into the enterocytes via glucose transporters like SGLT1 and GLUT2. The subsequent reduction in intracellular glucose in these cells can impact downstream signaling pathways related to glucose sensing and metabolism.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) cluster_bloodstream Bloodstream Complex_Carbs Complex Carbohydrates (e.g., Starch, Sucrose) alpha_Glucosidase α-Glucosidase Complex_Carbs->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose SGLT1_GLUT2 Glucose Transporters (SGLT1, GLUT2) Glucose->SGLT1_GLUT2 Uptake Blood_Glucose Blood Glucose Levels SGLT1_GLUT2->Blood_Glucose Transport Downstream_Signaling Downstream Cellular Signaling Pathways (e.g., Insulin Signaling) Blood_Glucose->Downstream_Signaling Impacts Nojirimycin_1_Sulfonic_Acid This compound Nojirimycin_1_Sulfonic_Acid->alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a series of dilutions of this compound and acarbose in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the test inhibitor or positive control at various concentrations to the sample wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37 °C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of the Na₂CO₃ solution to all wells.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the well with the enzyme but no inhibitor.

    • Abs_sample is the absorbance of the well with the enzyme and the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of enzyme inhibitors like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_validation In Vitro/In Vivo Validation Primary_Screening Primary Screening (Single Concentration) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Active Hit Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk Plot) Dose_Response->Kinetic_Analysis Mechanism_of_Inhibition Determine Mechanism (Competitive, Non-competitive, etc.) Kinetic_Analysis->Mechanism_of_Inhibition Cell_Based_Assays Cell-Based Assays Mechanism_of_Inhibition->Cell_Based_Assays Animal_Models Animal Models Cell_Based_Assays->Animal_Models

Caption: Workflow for enzyme inhibitor screening and characterization.

Conclusion

This compound is a valuable tool for researchers studying carbohydrate-processing enzymes and developing potential therapeutic agents for metabolic disorders. Its well-defined chemical properties and potent inhibitory activity against α-glucosidases make it an important lead compound for further investigation. This guide provides a foundational understanding of its characteristics and the experimental approaches used to study its effects. Further research into its specific interactions with different glucosidases and its effects on cellular signaling pathways will continue to expand its potential applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of nojirimycin 1-sulfonic acid, a pivotal compound in the study of glycosidase inhibitors. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Nojirimycin, a potent glycosidase inhibitor, exists in equilibrium with its more stable bisulfite adduct, this compound. This stable form is often utilized in purification processes and can be quantitatively converted back to nojirimycin. Understanding the synthesis and purification of this sulfonic acid derivative is crucial for researchers working with nojirimycin and its analogues. This guide will focus on the direct conversion of nojirimycin to its sulfonic acid derivative and the subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of nojirimycin with sulfur dioxide in an aqueous solution. This reaction leads to the formation of a stable bisulfite adduct at the anomeric carbon.

Chemical Reaction

The reaction involves the nucleophilic addition of a bisulfite ion to the hemiacetal form of nojirimycin. The equilibrium of this reaction favors the formation of the more stable sulfonic acid derivative.

Reaction Scheme:

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.

Materials:

  • Nojirimycin

  • Sulfur dioxide (gas or saturated aqueous solution)

  • Deionized water

  • Ethanol

  • Relevant glassware and equipment for carrying out chemical reactions

Procedure:

  • A solution of nojirimycin is prepared in deionized water.

  • The solution is cooled in an ice bath.

  • Sulfur dioxide gas is bubbled through the solution, or a saturated aqueous solution of sulfur dioxide is added.

  • The reaction mixture is stirred at a low temperature for a specified period.

  • The formation of the product can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, typically by crystallization.

Purification of this compound

Purification of this compound is critical to obtain a high-purity product for research and development purposes. The primary method for purification is crystallization, taking advantage of the crystalline nature of the sulfonic acid adduct.

Purification Protocol

Materials:

  • Crude this compound

  • Water

  • Ethanol

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot water.

  • Ethanol is slowly added to the solution until turbidity is observed.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The resulting crystals are collected by filtration.

  • The crystals are washed with cold ethanol to remove any remaining impurities.

  • The purified crystals are dried under vacuum to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference
Synthesis
Starting MaterialNojirimycin
ReagentAqueous Sulfur Dioxide
Reaction TimeSeveral hours
Reaction Temperature0-5 °C
YieldQuantitative[1]
Purification
MethodCrystallization
SolventsWater, Ethanol
PurityHigh

Logical Workflow and Diagrams

The synthesis and purification process can be visualized as a straightforward workflow.

Synthesis Workflow

SynthesisWorkflow Nojirimycin Nojirimycin in Water Reaction Reaction at 0-5 °C Nojirimycin->Reaction SO2 Aqueous SO2 SO2->Reaction Crude_Product Crude Nojirimycin 1-Sulfonic Acid Reaction->Crude_Product

Caption: Synthesis of this compound.

Purification Workflow

PurificationWorkflow Crude_Product Crude Nojirimycin 1-Sulfonic Acid Dissolution Dissolve in hot Water Crude_Product->Dissolution Crystallization Add Ethanol, cool to crystallize Dissolution->Crystallization Filtration Filter and Wash with cold Ethanol Crystallization->Filtration Drying Dry under vacuum Filtration->Drying Pure_Product Pure Nojirimycin 1-Sulfonic Acid Drying->Pure_Product

Caption: Purification of this compound.

Conclusion

This technical guide has outlined the essential details for the synthesis and purification of this compound. By following the provided protocols and understanding the underlying principles, researchers can confidently prepare this important compound for their studies. The stability of the sulfonic acid adduct makes it a valuable intermediate in the handling and purification of nojirimycin.

References

Nojirimycin 1-Sulfonic Acid: A Technical Guide to its Role as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin 1-sulfonic acid, an iminosugar derivative, is recognized as an inhibitor of several glucosidases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of its inhibitory activity are presented. Furthermore, the guide explores the impact of glycosidase inhibition by compounds of this class on cellular signaling pathways, particularly the Unfolded Protein Response (UPR). Due to a lack of specific quantitative inhibitory data for this compound in the public domain, this guide presents data for its parent compound, Nojirimycin, to provide a comparative context for its potential activity.

Introduction

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent and selective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Nojirimycin was the first member of this class to be isolated from Streptomyces species. This compound, also known as Nojirimycin bisulfite adduct, is a derivative of Nojirimycin and is also known to inhibit several glucosidases.[1] The presence of the sulfonic acid moiety alters its chemical properties, potentially influencing its solubility, stability, and inhibitory activity. This guide delves into the technical aspects of this compound as a glycosidase inhibitor, providing valuable information for researchers in drug discovery and glycobiology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid--INVALID-LINK--
Synonyms 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct--INVALID-LINK--
CAS Number 114417-84-4--INVALID-LINK--
Molecular Formula C₆H₁₃NO₇S--INVALID-LINK--
Molecular Weight 243.23 g/mol --INVALID-LINK--
Appearance White Crystalline Solid--INVALID-LINK--
Solubility Water--INVALID-LINK--
Melting Point 124-130°C (decomposes)--INVALID-LINK--

Data Presentation: Glycosidase Inhibitory Activity

Table 1: Glycosidase Inhibitory Activity of Nojirimycin and 1-Deoxynojirimycin

CompoundEnzymeSourceIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
Nojirimycinα-glucosidaseHuman Liver (lysosomal)-Potent inhibitor---INVALID-LINK--
1-Deoxynojirimycinα-glucosidaseSaccharomyces cerevisiae8.15 ± 0.12----INVALID-LINK--
1-Deoxynojirimycinα-glucosidase I--Micromolar range---INVALID-LINK--
1-Deoxynojirimycinα-glucosidase II--Micromolar range---INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthetic route described by Moutel and Shipman (1999) for the preparation of 1-deoxynojirimycin-1-sulfonic acid.[2] This method involves the hydrogenolysis of a protected amino-sugar precursor followed by treatment with aqueous sulfur dioxide.

Materials:

  • Protected D-gluco-amine precursor (e.g., tert-butyl (3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-(benzyloxymethyl)piperidin-2-ylcarbamate)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Aqueous sulfur dioxide (SO₂) solution

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., filtration setup, rotary evaporator, chromatography columns)

Procedure:

  • Deprotection of the Amine Precursor:

    • Dissolve the protected D-gluco-amine precursor in methanol in a reaction vessel.

    • Add 10% Palladium on carbon catalyst to the solution.

    • Purge the reaction vessel with an inert gas.

    • Introduce hydrogen gas (H₂) to the reaction mixture, typically via a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amino-sugar.

  • Formation of the Sulfonic Acid Adduct:

    • Dissolve the crude deprotected amino-sugar in water.

    • Add an aqueous solution of sulfur dioxide to the amino-sugar solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

    • Upon completion, the resulting solution contains this compound.

    • The product can be purified by crystallization or chromatography as needed.

Synthesis_of_Nojirimycin_1_sulfonic_acid precursor Protected D-gluco-amine deprotected Deprotected amino-sugar precursor->deprotected H₂ / Pd/C, MeOH sulfonic_acid This compound deprotected->sulfonic_acid aq. SO₂

Synthesis of this compound.
In Vitro α-Glucosidase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of a compound against α-glucosidase and can be adapted for this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose or 1-deoxynojirimycin (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 100 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in phosphate buffer.

    • Prepare a stock solution and serial dilutions of the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

    • Add an equal volume of the different concentrations of this compound, positive control, or buffer (for the control and blank) to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 5-10 minutes).

    • Initiate the reaction by adding the pNPG solution to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the well with the enzyme and buffer, and A_sample is the absorbance of the well with the enzyme and the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Glycosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare α-Glucosidase Solution add_enzyme Add Enzyme to Wells enzyme_prep->add_enzyme substrate_prep Prepare pNPG Solution add_substrate Add Substrate (pNPG) substrate_prep->add_substrate inhibitor_prep Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control inhibitor_prep->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (Na₂CO₃) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Workflow for in vitro α-glucosidase inhibition assay.

Mechanism of Action and Signaling Pathways

Glycosidase inhibitors like Nojirimycin and its derivatives act as transition state analogs. Their protonated piperidine ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction, allowing them to bind tightly to the active site of the glycosidase and competitively inhibit its function.

The inhibition of glycosidases, particularly α-glucosidases I and II in the endoplasmic reticulum (ER), has significant downstream effects on cellular signaling. These enzymes are crucial for the proper folding and quality control of N-linked glycoproteins. Their inhibition leads to the accumulation of misfolded glycoproteins in the ER, a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR).[3][4]

The UPR is mediated by three main sensor proteins located in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5] Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP (binding immunoglobulin protein). However, when misfolded proteins accumulate, BiP preferentially binds to them, releasing the UPR sensors and leading to their activation.

  • IRE1 Pathway: Activated IRE1 splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load on the ER. It also selectively promotes the translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and ERAD components.

The sustained activation of the UPR due to prolonged glycosidase inhibition can ultimately lead to apoptosis if ER homeostasis cannot be restored.

UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol & Nucleus inhibitor This compound glucosidase α-Glucosidase I/II inhibitor->glucosidase inhibits misfolded_proteins Accumulation of Misfolded Glycoproteins glucosidase->misfolded_proteins prevents proper folding bip BiP misfolded_proteins->bip sequesters ire1 IRE1 bip->ire1 releases perk PERK bip->perk releases atf6 ATF6 bip->atf6 releases xbp1s XBP1s ire1->xbp1s splices XBP1 mRNA eif2a p-eIF2α perk->eif2a phosphorylates eIF2α atf4 ATF4 perk->atf4 activates atf6f ATF6 (cleaved) atf6->atf6f translocates to Golgi & cleaved nucleus Nucleus xbp1s->nucleus translocates to atf4->nucleus translocates to atf6f->nucleus translocates to

References

An In-depth Technical Guide to the Structural Analysis of Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Nojirimycin 1-sulfonic acid, an iminosugar derivative with significant potential as a glycosidase inhibitor. This document collates available data on its synthesis, physicochemical properties, and inhibitory activity, offering a valuable resource for researchers in drug discovery and development.

Introduction

Nojirimycin and its derivatives are a well-established class of iminosugars that act as potent inhibitors of glycosidases. Their structural similarity to the transition state of glycosidic bond cleavage allows them to bind tightly to the active sites of these enzymes, disrupting carbohydrate metabolism. This compound, also known as nojirimycin bisulfite adduct, is a specific derivative with unique chemical properties conferred by the presence of a sulfonic acid group at the anomeric carbon. This guide delves into the structural and functional characterization of this compound.

Physicochemical and Structural Properties

PropertyValue
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.23 g/mol
CAS Number 114417-84-4
Appearance White Crystalline Solid
Synonyms Nojirimycin bisulfite adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid

Synthesis and Structural Elucidation

Experimental Protocol: Synthesis of this compound

A definitive, detailed protocol for the synthesis of this compound is not extensively documented. However, based on available literature, a plausible synthetic route involves the treatment of a deprotected nojirimycin precursor with aqueous sulfur dioxide.[1] The following is a representative experimental protocol derived from related syntheses.

Materials:

  • Protected 5-amino-5-deoxy-D-glucopyranose derivative

  • Palladium on carbon (10%)

  • Methanol

  • Aqueous sulfur dioxide solution (e.g., 6%)

  • Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

  • De-protection: A solution of the protected 5-amino-5-deoxy-D-glucopyranose derivative in methanol is subjected to hydrogenolysis in the presence of 10% palladium on carbon under a hydrogen atmosphere to remove protecting groups.

  • Reaction with Aqueous Sulfur Dioxide: The resulting deprotected amine is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in water and treated with an aqueous solution of sulfur dioxide.[1]

  • Purification: The reaction mixture is purified by ion-exchange chromatography to yield this compound.

Experimental Protocol: Structural Analysis

While specific crystallographic data for this compound is not currently published, the following outlines a general protocol for obtaining such data.

Procedure:

  • Crystallization: Single crystals of this compound would be grown, likely from an aqueous solution, using techniques such as slow evaporation or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a modern diffractometer.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Detailed ¹H and ¹³C NMR data for this compound are not available in the literature. A general protocol for acquiring this data is as follows.

Procedure:

  • Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be performed to assign all proton and carbon signals unambiguously.

Glycosidase Inhibitory Activity

This compound is known to be an inhibitor of several glucosidases. While specific IC₅₀ values for this compound are not widely reported, the inhibitory activities of closely related deoxynojirimycin (DNJ) derivatives provide valuable context for its potential potency and selectivity.

CompoundEnzymeIC₅₀ (µM)Reference
N-alkyl-DNJ derivative 43α-glucosidase30.0 ± 0.60[2]
1-Deoxynojirimycin (DNJ)α-glucosidase222.4 ± 0.50[2]
Acarbose (standard)α-glucosidase822.0 ± 1.5[2]
DNJ-chrysin conjugate 6α-glucosidase0.51 ± 0.02[3]
1-Deoxynojirimycin (DNJ)α-glucosidase8.15 ± 0.12[3]

Mechanism of Action and Signaling

The primary mechanism of action for nojirimycin derivatives is the competitive inhibition of glycosidases. The protonated piperidine ring of the iminosugar mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This structural mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, preventing the natural substrate from binding and being hydrolyzed.

The following diagram illustrates the general workflow of glycosidase inhibition by a nojirimycin derivative.

InhibitionMechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Nojirimycin Derivative Enzyme Glycosidase (Active Site) TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState binds Substrate Glycosidic Substrate Substrate->TransitionState Products Hydrolyzed Products TransitionState->Products catalysis Inhibitor Nojirimycin Derivative (Protonated) InhibitedComplex Enzyme-Inhibitor Complex (Stable) Inhibitor->InhibitedComplex mimics Transition State NoReaction No Reaction InhibitedComplex->NoReaction Enzyme_inhib Glycosidase (Active Site) Enzyme_inhib->InhibitedComplex binds

References

Nojirimycin 1-Sulfonic Acid: A Technical Guide to Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and solubility properties of Nojirimycin 1-sulfonic acid, a notable glucosidase inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining these crucial parameters. These methodologies are based on standard pharmaceutical industry practices and can be adapted for the rigorous evaluation of this compound in a laboratory setting.

Core Properties of this compound

This compound is a derivative of nojirimycin, a potent inhibitor of α- and β-glucosidases. The addition of a sulfonic acid group can influence the compound's physicochemical properties, including its solubility and stability, which are critical for its handling, formulation, and biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO₇S[1][2]
Molecular Weight 243.23 g/mol [1][2]
Appearance White Crystalline Solid[3]
Melting Point 124-130°C (with decomposition)[3]
CAS Number 114417-84-4[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSoluble[3]
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in water at a specific temperature.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or a derivatization-based UV/fluorescence method)

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Preparation of the Suspension: Add an excess amount of this compound to a known volume of water in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.

  • Equilibration: Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Dilute the collected supernatant with a known volume of an appropriate solvent (e.g., water or mobile phase) to a concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of water B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Dilute supernatant D->E F Quantify using validated HPLC method E->F

Workflow for Shake-Flask Solubility Determination

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. The reported melting point of 124-130°C with decomposition indicates thermal lability at elevated temperatures. The stability in aqueous solutions, particularly as a function of pH and temperature, has not been quantitatively reported in the available literature.

Experimental Protocol for Determining Aqueous Stability (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a stability-indicating method (typically with a mass spectrometer, MS, detector to identify degradants)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in water at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specific temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specific temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound at each time point and under each stress condition. Identify and characterize any major degradation products using techniques like LC-MS.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze using stability-indicating HPLC method G->H I Calculate % degradation and identify degradants H->I

Workflow for Forced Degradation Study

Conclusion

While this compound is known to be a water-soluble, crystalline solid, there is a notable absence of detailed, publicly available quantitative data regarding its solubility and stability under various pharmaceutically relevant conditions. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically characterize these critical attributes. A thorough understanding of the solubility and stability of this compound is imperative for its advancement as a potential therapeutic agent, enabling appropriate formulation strategies and ensuring product quality and efficacy.

References

The Biological Activity of Nojirimycin Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nojirimycin and its derivatives represent a pivotal class of iminosugars with potent biological activities, primarily centered on the inhibition of glycosidases. Their structural mimicry of monosaccharides allows them to competitively inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of nojirimycin derivatives, with a focus on their enzymatic inhibition, impact on cellular signaling pathways, and the experimental methodologies used for their evaluation. Quantitative data on their inhibitory potency are summarized, and key experimental workflows and signaling pathways are visualized to provide a detailed resource for researchers, scientists, and drug development professionals in the field.

Introduction

Nojirimycin, a polyhydroxylated piperidine alkaloid, was first isolated from Streptomyces species.[1] It and its more stable derivative, 1-deoxynojirimycin (DNJ), are potent inhibitors of α-glucosidases.[2] This inhibitory activity forms the basis for the clinical use of DNJ derivatives like Miglitol in the management of type 2 diabetes.[3] Beyond glycemic control, the ability of these iminosugars to interfere with glycoprotein processing has opened up therapeutic avenues in viral infections, lysosomal storage disorders such as Gaucher disease, and cancer.[3][4] This guide delves into the core biological activities of these compounds, presenting key data and experimental frameworks to aid in their continued development.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action for nojirimycin derivatives is the competitive inhibition of glycosidases.[5] These enzymes are crucial for the breakdown of complex carbohydrates and the processing of N-linked glycans on proteins. By binding to the active site of these enzymes, nojirimycin derivatives prevent the binding and cleavage of their natural carbohydrate substrates.

Inhibition of Intestinal α-Glucosidases

In the context of diabetes, N-alkylated deoxynojirimycin derivatives are potent inhibitors of intestinal α-glucosidases, such as sucrase and maltase.[6] This inhibition delays the digestion of carbohydrates, leading to a slower and reduced rise in postprandial blood glucose levels.[2]

Inhibition of ER α-Glucosidases and Glycoprotein Folding

Within the endoplasmic reticulum (ER), α-glucosidases I and II are essential for the proper folding of newly synthesized glycoproteins. Nojirimycin derivatives can inhibit these enzymes, leading to the accumulation of misfolded glycoproteins and triggering the Unfolded Protein Response (UPR).[7][8] This mechanism is particularly relevant for antiviral applications, as many enveloped viruses rely on host cell machinery for the proper folding of their envelope glycoproteins.

Inhibition of Glucosylceramide Metabolism

Certain nojirimycin derivatives are potent inhibitors of glucosylceramidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2), enzymes involved in the metabolism of glucosylceramide.[4][9] This has significant therapeutic implications for lysosomal storage disorders like Gaucher disease, which is characterized by the accumulation of glucosylceramide.

Quantitative Analysis of Inhibitory Activity

The potency of nojirimycin derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of various nojirimycin derivatives against key target enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Nojirimycin Derivatives
CompoundDerivative Typeα-Glucosidase SourceIC₅₀ (µM)Kᵢ (µM)Reference(s)
1-Deoxynojirimycin (DNJ)Parent CompoundYeast222.4 ± 0.5-[5]
Acarbose (Standard)PseudotetrasaccharideYeast822.0 ± 1.5-[6]
Compound 43N-alkyl-DNJYeast30.0 ± 0.610[6]
Compound 40N-alkyl-DNJYeast160.5 ± 0.652[6]
Compound 6N-alkyl-DNJ (chrysin conjugate)Yeast0.51 ± 0.02-[10]
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycinN-alkyl-DNJER α-glucosidase I0.017-[11]
Table 2: GBA1 and GBA2 Inhibitory Activity of Nojirimycin Derivatives
CompoundDerivative TypeTarget EnzymeKᵢReference(s)
N-butyl-aminocyclopentitol (35a)AminocyclopentitolGBA132 nM[9]
N-butyl-aminocyclopentitol (35a)AminocyclopentitolGBA23.3 µM[9]
N-nonyl-aminocyclopentitol (35b)AminocyclopentitolGBA1<14 nM[9]
N-nonyl-aminocyclopentitol (35b)AminocyclopentitolGBA243 nM[9]
N-(1-(pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f)AminocyclopentitolGBA1~16 nM[9]
N-(1-(pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f)AminocyclopentitolGBA214 nM[9]

Key Signaling Pathways Affected by Nojirimycin Derivatives

The enzymatic inhibition by nojirimycin derivatives leads to the modulation of several critical cellular signaling pathways.

Insulin Signaling and GLUT4 Translocation

1-Deoxynojirimycin has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle. This leads to the translocation of the glucose transporter GLUT4 to the plasma membrane, enhancing glucose uptake.[12]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocates to Plasma Membrane DNJ 1-Deoxynojirimycin DNJ->AKT Activates G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol/Nucleus UnfoldedProteins Accumulation of Unfolded Glycoproteins BiP BiP UnfoldedProteins->BiP Sequesters Glucosidase ER α-Glucosidases Glucosidase->UnfoldedProteins Leads to Nojirimycin Nojirimycin Derivatives Nojirimycin->Glucosidase Inhibits PERK PERK BiP->PERK Releases IRE1 IRE1α BiP->IRE1 Releases ATF6 ATF6 BiP->ATF6 Releases eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1s IRE1->XBP1 Splices mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translates GeneExpression UPR Target Gene Expression ATF4->GeneExpression XBP1->GeneExpression ATF6n->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis If stress is prolonged G cluster_membrane Lysosome / Cytosol cluster_downstream Downstream Signaling GlcCer Glucosylceramide GBA GBA1 / GBA2 GlcCer->GBA Substrate Ceramide Ceramide GBA->Ceramide Hydrolyzes to Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycle Cell Cycle Arrest Ceramide->CellCycle Nojirimycin Nojirimycin Derivatives Nojirimycin->GBA Inhibits G Start Start: 1-Deoxynojirimycin (DNJ) Alkyl Halide (R-X) Reaction N-Alkylation Reaction - Solvent (e.g., DMF) - Base (e.g., K₂CO₃) - Heat (e.g., 80°C) Start->Reaction Workup Work-up - Solvent Removal - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC (Purity) Purification->Characterization End Final Product: N-Alkyl-DNJ Characterization->End

References

The Sweet Spot of Inhibition: An In-depth Technical Guide to Iminosugars in Glycobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged from botanical curiosities to a clinically significant class of therapeutic agents.[1][2] Their ability to competitively inhibit glycosidases and glycosyltransferases, key enzymes in carbohydrate metabolism, has positioned them as powerful tools in glycobiology and as promising drug candidates for a wide array of diseases, including viral infections, lysosomal storage disorders, diabetes, and cystic fibrosis.[3][4][5][6] This technical guide provides a comprehensive overview of the core principles of iminosugar chemistry and biology, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their study and development.

Mechanism of Action: Mimicry and Disruption

The therapeutic efficacy of iminosugars stems from their structural resemblance to the transition states of their natural carbohydrate substrates.[7] This mimicry allows them to bind to the active sites of carbohydrate-processing enzymes, such as α-glucosidases and glucosylceramide synthase, leading to competitive inhibition.

Inhibition of α-Glucosidases and the Calnexin Cycle

A primary mechanism of antiviral and other therapeutic effects of many iminosugars is the inhibition of endoplasmic reticulum (ER)-resident α-glucosidases I and II.[8] These enzymes are critical for the proper folding of N-linked glycoproteins in a process known as the calnexin cycle. By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized glycoproteins. This disruption prevents the glycoproteins from interacting correctly with the lectin chaperones calnexin and calreticulin, leading to misfolding, retention in the ER, and eventual degradation.[8][9] For enveloped viruses, this means that their essential surface glycoproteins are not correctly processed, resulting in the production of non-infectious viral particles.[10]

Calnexin_Cycle_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II_1 α-Glucosidase II Glucosidase_I->Glucosidase_II_1 Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II_1->Monoglucosylated_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Protein_Folding Protein Folding Calnexin_Calreticulin->Protein_Folding Glucosidase_II_2 α-Glucosidase II Protein_Folding->Glucosidase_II_2 Misfolded_Glycoprotein Misfolded Glycoprotein Protein_Folding->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Glucosidase_II_2->Correctly_Folded_Glycoprotein Correct Folding UGGT UGGT Glucosidase_II_2->UGGT Incorrect Folding Exit_ER Exit to Golgi Correctly_Folded_Glycoprotein->Exit_ER UGGT->Monoglucosylated_Glycoprotein Reglucosylation ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Iminosugars Iminosugars (e.g., DNJ derivatives) Iminosugars->Glucosidase_I Iminosugars->Glucosidase_II_1 Iminosugars->Glucosidase_II_2

Caption: Inhibition of the Calnexin Cycle by Iminosugars.

Substrate Reduction Therapy for Lysosomal Storage Disorders

In the context of lysosomal storage disorders such as Gaucher and Niemann-Pick type C diseases, iminosugars like miglustat (N-butyl-deoxynojirimycin) act via a mechanism known as substrate reduction therapy (SRT).[5][11][12] These disorders are characterized by the accumulation of specific glycolipids due to a deficiency in a particular lysosomal enzyme. Iminosugars inhibit glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[5][13] By partially inhibiting this enzyme, the rate of substrate synthesis is reduced to a level that can be managed by the residual activity of the deficient lysosomal enzyme, thereby preventing the harmful accumulation of the substrate.[12][14]

Substrate_Reduction_Therapy cluster_Metabolism Glycosphingolipid Metabolism Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase (GCS) Ceramide->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Complex_GSLs->Lysosome Deficient_Enzyme Deficient Lysosomal Enzyme (e.g., GBA1) Lysosome->Deficient_Enzyme Catabolism Substrate_Accumulation Substrate Accumulation Deficient_Enzyme->Substrate_Accumulation Impaired Iminosugars_SRT Iminosugars (e.g., Miglustat) Iminosugars_SRT->Glucosylceramide_Synthase Inhibition

Caption: Mechanism of Substrate Reduction Therapy.

Quantitative Data on Iminosugar Activity

The potency of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes and their half-maximal effective concentration (EC50 or EC90) in cell-based assays. The following tables summarize key quantitative data for representative iminosugars.

Table 1: Inhibitory Activity (IC50) of Iminosugars against Glycosidases

IminosugarTarget EnzymeIC50 (µM)Source
Deoxynojirimycin (DNJ)Yeast α-glucosidase16.73[15]
N-butyl-DNJ (Miglustat)Yeast α-glucosidase13[15]
N-hydroxyethyl-DNJ (Miglitol)Yeast α-glucosidase41.3[15]
N-butyl-DNJ (Miglustat)Glucosylceramide Synthase50[16]
AMP-DNMGlucosylceramide Synthase0.2[16]
CastanospermineRat α-glucosidase I-[3]
CelgosivirRat α-glucosidase I-[3]

Table 2: Antiviral Activity (EC50/EC90) of Iminosugars

IminosugarVirusCell LineEC50 (µM)EC90 (µM)Source
N-butyl-DNJ (NB-DNJ)Dengue Virus (DENV)MDMΦs10.6-[13]
N-nonyl-DNJ (NN-DNJ)Dengue Virus (DENV)MDMΦs1.2-[13]
CelgosivirDengue Virus (DENV)MDMΦs5.0-[4]
PBDNJ0801Dengue Virus (DENV)--0.2 - 0.6[5]
PBDNJ0803Dengue Virus (DENV)--0.2 - 0.6[5]
PBDNJ0804Dengue Virus (DENV)--0.2 - 0.6[5]
Iminosugar 77SARS-CoV-2 (Omicron BA.1)A549-ACE2-1.94[17]
Iminosugar 22SARS-CoV-2 (Omicron BA.1)A549-ACE2-3.83[17]

Table 3: Pharmacokinetic Properties of Selected Iminosugars

IminosugarParameterValueSpeciesSource
MiglustatOral Bioavailability97% (mean)Human[18]
MiglustatHalf-life~6-7 hoursHuman[18]
MiglitolAbsorptionSaturable at doses ≥50mgHuman
MiglitolHalf-life~0.4-1.8 hoursHuman
CelgosivirHalf-life2.5 hoursHuman

Experimental Protocols

The study of iminosugars requires a range of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay

This assay determines the ability of an iminosugar to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test iminosugar compounds

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test iminosugar solution.

  • Add the α-glucosidase solution to each well and pre-incubate for 5-15 minutes at 37°C.[16]

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20-30 minutes.[16]

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[16]

  • Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Susceptible host cell line (e.g., MDBK, LLC-MK2)

  • Virus stock

  • Complete culture medium

  • Serum-free medium

  • Test iminosugar compounds

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.[7]

  • Prepare serial dilutions of the test iminosugar in serum-free medium.

  • In separate tubes, mix the virus inoculum with each drug dilution and a virus-only control. Incubate for 1 hour at 37°C.[7]

  • Aspirate the medium from the cell monolayers and infect with the virus-drug mixtures for 1-2 hours.[7]

  • Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the iminosugar.[7]

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[7]

  • Fix the cells with the fixing solution for at least 30 minutes.[7]

  • Remove the overlay and stain the cell monolayer with Crystal Violet.[7]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction to determine the EC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and is crucial for determining the therapeutic index of a potential drug.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Test iminosugar compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test iminosugar for a desired period (e.g., 48 hours).[4]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 560-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).

Iminosugar Drug Discovery and Development Workflow

The path from the discovery of a novel iminosugar to a potential clinical candidate follows a structured workflow. This involves a multidisciplinary approach encompassing chemical synthesis, in vitro screening, and in vivo evaluation.

Drug_Discovery_Workflow Start Start: Identification of Lead Iminosugar Synthesis Chemical Synthesis & Derivative Design Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, GCS) In_Vitro_Screening->Enzyme_Inhibition Cell_Based_Assays Cell-Based Assays (Antiviral, Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Inhibition->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) & Toxicology in Animal Models In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy in Disease Animal Models In_Vivo_Studies->Efficacy_Models Preclinical_Development Preclinical Development Pharmacokinetics->Preclinical_Development Efficacy_Models->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials End Approved Drug Clinical_Trials->End

Caption: Iminosugar Drug Discovery and Development Workflow.

Conclusion

Iminosugars represent a fascinating and therapeutically rich area of glycobiology. Their unique mechanism of action, targeting host-cell glycosylation pathways, offers a broad-spectrum approach to treating a variety of diseases and presents a higher barrier to the development of resistance, particularly in the context of viral infections. The continued exploration of their chemical space through synthesis and derivatization, coupled with rigorous in vitro and in vivo evaluation, promises to unlock the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of iminosugar research and contribute to the advancement of novel glycomimetic therapies.

References

Nojirimycin 1-sulfonic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nojirimycin 1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule belonging to the iminosugar class of compounds. It is recognized for its significant biological activities, primarily as an inhibitor of several glucosidases and as a potent activator of the human glucose sensor SGLT3. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental methodologies.

Chemical Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 114417-84-4
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.23 g/mol
Synonyms 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, Nojirimycin Bisulfite Adduct, Nojirimycin Sulfite Adduct

Biological Activity

The primary biological activities of this compound are its role as a glucosidase inhibitor and an SGLT3 activator.

Glucosidase Inhibition

This compound is known to inhibit several glucosidases. This inhibitory action is a common feature of iminosugars, which mimic the transition state of the glycosidic bond cleavage.

SGLT3 Activation

This compound is a potent activator of the human sodium/glucose cotransporter type 3 (hSGLT3).[1] Unlike other SGLT family members that are primarily involved in glucose transport, SGLT3 functions as a glucose sensor. Activation of hSGLT3 by this compound has been demonstrated to have a high affinity, with a K₀.₅ value in the range of 0.5 to 9 µM.[1]

Experimental Protocols

α-Glucosidase Inhibitory Assay

This protocol outlines the in vitro determination of α-glucosidase inhibition by this compound.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the different concentrations of this compound to the respective wells. For the control, add 50 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Analysis:

The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis, such as determining the inhibition constant (Ki) and the mode of inhibition, can be performed using Lineweaver-Burk plots.[2]

hSGLT3 Activation Assay in Xenopus laevis Oocytes

The activation of hSGLT3 by this compound can be studied using a two-electrode voltage-clamp (TEVC) electrophysiological assay in Xenopus laevis oocytes.[1][3]

Outline of the Procedure:

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding for human SGLT3.

  • Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.

  • Electrophysiology:

    • Place an oocyte in a recording chamber perfused with a sodium-containing buffer.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -50 mV).

    • Perfuse the oocyte with a buffer containing varying concentrations of this compound.

    • Record the induced currents, which are indicative of SGLT3 activation.

  • Data Analysis:

    • Measure the magnitude of the current at each concentration of the test compound.

    • Plot the current response against the concentration of this compound to generate a dose-response curve.

    • Calculate the K₀.₅ value, which is the concentration that elicits a half-maximal response.

Signaling Pathways and Logical Relationships

Workflow for α-Glucosidase Inhibition Assay

The following diagram illustrates the experimental workflow for determining the α-glucosidase inhibitory activity of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_enzyme->mix_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Solutions (e.g., this compound) prep_inhibitor->mix_enzyme_inhibitor prep_substrate Prepare pNPG Solution add_substrate Add pNPG to start reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C mix_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with Na₂CO₃ incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

SGLT3 Activation by this compound

The following diagram illustrates the activation of the SGLT3 glucose sensor by this compound, leading to sodium ion influx and membrane depolarization. The downstream signaling cascade following SGLT3 activation is an area of ongoing research.

G cluster_membrane Cell Membrane sglt3 SGLT3 na_ion_intracellular Na⁺ (intracellular) sglt3->na_ion_intracellular influx nojirimycin This compound nojirimycin->sglt3 binds & activates na_ion_extracellular Na⁺ (extracellular) na_ion_extracellular->sglt3 co-transports depolarization Membrane Depolarization na_ion_intracellular->depolarization downstream Downstream Signaling (Further Research Needed) depolarization->downstream

Caption: Activation of SGLT3 by this compound.

References

Methodological & Application

Application Notes and Protocols for Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin 1-sulfonic acid, the bisulfite adduct of nojirimycin, is a potent inhibitor of α- and β-glucosidases. As a stable and synthetically accessible derivative of the natural iminosugar nojirimycin, it serves as a valuable tool for studying the roles of glycosidases in various biological processes. Inhibition of these enzymes, particularly α-glucosidases I and II in the endoplasmic reticulum, disrupts the normal processing of N-linked glycans on nascent glycoproteins. This interference with glycoprotein folding and quality control can induce the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD), making it a compound of interest for therapeutic applications in viral infections, certain cancers, and genetic disorders like cystic fibrosis. These application notes provide detailed protocols for the synthesis, purification, and experimental application of this compound, including enzyme inhibition assays and methods to assess its effects on cellular glycoprotein processing.

Data Presentation

Table 1: Glycosidase Inhibitory Activity of Nojirimycin and its Derivatives

CompoundEnzymeSourceIC50 / KiReference
Nojirimycin B (bisulfite adduct)α-MannosidaseRat Epididymis- (Powerful Inhibitor)[1]
Nojirimycin B (bisulfite adduct)β-GlucosidaseApricot- (Powerful Inhibitor)[1]
Nojirimycinα-Glucosidase-Potent Inhibitor
Nojirimycinβ-Glucosidase-Potent Inhibitor
1-Deoxynojirimycin (DNJ)α-Glucosidase-Ki = 2.95 µM[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the synthesis of nojirimycin followed by the formation of the bisulfite adduct.

Materials:

  • Precursor to nojirimycin (e.g., a protected 5-amino-5-deoxy-D-glucopyranose derivative)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Aqueous sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) solution

  • Dowex 1X2 (OH-) resin (or other suitable basic resin)

  • Solvents for chromatography (e.g., acetonitrile, water, ammonium hydroxide)

  • Thin Layer Chromatography (TLC) plates and appropriate visualization reagents

Procedure:

Step 1: Deprotection of Nojirimycin Precursor

  • Dissolve the protected nojirimycin precursor in methanol.

  • Acidify the solution with hydrochloric acid.

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture under atmospheric pressure (e.g., using a balloon) for 24 hours to remove protecting groups.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude nojirimycin.

Step 2: Formation of the Bisulfite Adduct (this compound)

  • Dissolve the crude nojirimycin in water.

  • Add an aqueous solution of sulfur dioxide or a saturated solution of sodium bisulfite.

  • Stir the mixture at room temperature. The formation of the crystalline bisulfite adduct may occur.

  • If precipitation occurs, the product can be isolated by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Step 3: Purification

  • The crude this compound can be purified by recrystallization or by chromatography.

  • For chromatographic purification, a column packed with a suitable stationary phase can be used with a solvent system such as acetonitrile/water/ammonium hydroxide.

  • Monitor fractions by TLC and combine those containing the pure product.

  • Concentrate the pure fractions to yield this compound as a white crystalline solid.

Step 4: Conversion to Free Nojirimycin (Optional)

  • To obtain the free base nojirimycin, the sulfonic acid adduct can be treated with a basic resin like Dowex 1X2 (OH-).

  • Dissolve the adduct in water and pass it through a column of the resin.

  • Collect the eluate and concentrate it to obtain nojirimycin.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay quantifies α-glucosidase activity by measuring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test inhibitor)

  • 1-Deoxynojirimycin (DNJ) or Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in cold potassium phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 10 mM) in potassium phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO or water. Create serial dilutions in potassium phosphate buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of the positive control inhibitor in DMSO or buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of potassium phosphate buffer.

    • Control (100% enzyme activity): 50 µL of potassium phosphate buffer + 50 µL of α-glucosidase solution.

    • Test Sample: 50 µL of this compound solution (at various concentrations) + 50 µL of α-glucosidase solution.

    • Positive Control: 50 µL of positive control solution + 50 µL of α-glucosidase solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • Percentage of inhibition = [ (A_control - A_sample) / A_control ] x 100

    • A_control is the absorbance of the control well.

    • A_sample is the absorbance of the test sample well.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Assessment of Glycoprotein Processing in Cultured Cells

This protocol uses Western blotting to detect changes in the molecular weight of a target glycoprotein, indicating altered N-linked glycan processing.

Materials:

  • Cell line expressing a glycoprotein of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare fresh culture medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a vehicle-treated control.

    • Replace the medium in the culture vessels with the treatment or control medium.

    • Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples. Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and detect the chemiluminescent signal.

Expected Results: Inhibition of α-glucosidases by this compound will prevent the trimming of glucose residues from N-linked glycans. This results in glycoproteins with a higher molecular weight, which can be observed as a shift to a higher position on the Western blot compared to the control.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis & Purification cluster_inhibition Protocol 2: Enzyme Inhibition Assay cluster_cellular Protocol 3: Cellular Glycoprotein Processing s1 Nojirimycin Precursor s2 Deprotection (Hydrogenolysis) s1->s2 s3 Crude Nojirimycin s2->s3 s4 Bisulfite Addition s3->s4 s5 Crude this compound s4->s5 s6 Purification (Chromatography) s5->s6 s7 Pure this compound s6->s7 i1 Prepare Reagents i2 Assay Setup (96-well plate) i1->i2 i3 Pre-incubation (37°C) i2->i3 i4 Add pNPG Substrate i3->i4 i5 Incubation (37°C) i4->i5 i6 Stop Reaction i5->i6 i7 Measure Absorbance (405 nm) i6->i7 i8 Calculate % Inhibition & IC50 i7->i8 c1 Cell Culture & Treatment c2 Cell Lysis c1->c2 c3 Protein Quantification c2->c3 c4 SDS-PAGE c3->c4 c5 Western Blot c4->c5 c6 Antibody Incubation c5->c6 c7 Detection c6->c7 c8 Analyze Molecular Weight Shift c7->c8

Caption: Experimental workflow for the synthesis and application of this compound.

signaling_pathway cluster_er Endoplasmic Reticulum gp Nascent Glycoprotein (Glc3Man9GlcNAc2) glu1 α-Glucosidase I gp->glu1 Glucose Trimming glu2 α-Glucosidase II glu1->glu2 calnexin Calnexin/Calreticulin Cycle (Proper Folding) glu2->calnexin misfolded Misfolded Glycoprotein calnexin->misfolded If misfolded er_stress ER Stress misfolded->er_stress upr Unfolded Protein Response (UPR) er_stress->upr erad ER-Associated Degradation (ERAD) upr->erad inhibitor This compound inhibitor->glu1 Inhibits inhibitor->glu2 Inhibits

Caption: Signaling pathway disruption by this compound in the ER.

References

Application Notes and Protocols: Nojirimycin 1-sulfonic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a derivative of nojirimycin, a potent inhibitor of α- and β-glucosidases. As a member of the iminosugar class of compounds, it mimics the structure of monosaccharides and interferes with the function of carbohydrate-processing enzymes. This interference primarily affects the N-linked glycosylation pathway, a critical process for the proper folding, trafficking, and function of many cellular and secreted proteins. The ability of nojirimycin and its derivatives to alter glycosylation makes them valuable research tools for studying the roles of glycans in various biological processes and as potential therapeutic agents for diseases such as viral infections, cancer, and genetic disorders.

These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its mechanism of action, protocols for its application, and methods for analyzing its effects.

Mechanism of Action

This compound, as a glucosidase inhibitor, primarily targets the α-glucosidases I and II located in the endoplasmic reticulum (ER). These enzymes are responsible for the initial trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.

By inhibiting these glucosidases, this compound prevents the removal of glucose residues, leading to the accumulation of monoglucosylated, diglucosylated, and triglucosylated high-mannose glycans on glycoproteins. This alteration in glycan structure has several downstream consequences:

  • Impaired Glycoprotein Folding and Quality Control: The proper trimming of glucose residues is a critical checkpoint in the calnexin/calreticulin cycle, which ensures the correct folding of glycoproteins. Inhibition of glucosidases disrupts this cycle, leading to the misfolding and aggregation of proteins.

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing ER-associated degradation (ERAD), and attenuating global protein synthesis. However, prolonged UPR activation can lead to apoptosis.

  • Altered Protein Trafficking and Function: The modified glycan structures can affect the transport of glycoproteins from the ER to the Golgi apparatus and their subsequent localization and function at the cell surface or in secreted forms.

Data Presentation

The following tables summarize the inhibitory activities of nojirimycin and its derivatives against various glucosidases. While specific data for this compound is limited, the data for nojirimycin and deoxynojirimycin provide a strong indication of its expected activity profile.

CompoundEnzymeSourceIC₅₀ (µM)Reference
1-Deoxynojirimycinα-Glucosidase8.15 ± 0.12[1]
1-Deoxynojirimycin-chrysin derivative 6α-Glucosidase0.51 ± 0.02[1]
N-alkyl-1-deoxynojirimycin derivative 43α-Glucosidase30.0 ± 0.60[2]
Acarbose (standard)α-Glucosidase822.0 ± 1.5[2]
CompoundEnzymeKᵢ (µM)Inhibition TypeReference
1-Deoxynojirimycin-chrysin derivative 6α-GlucosidaseKᵢ = 0.21, Kᵢs = 0.76Mixed[1]
N-alkyl-1-deoxynojirimycin derivative 43α-Glucosidase10Competitive[2]
N-alkyl-1-deoxynojirimycin derivative 40α-Glucosidase52Competitive[2]
N-alkyl-1-deoxynojirimycin derivative 34α-Glucosidase150Competitive[2]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to study its effects on glycosylation and cellular processes.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

  • Complete cell culture medium

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Sterile, nuclease-free water or DMSO for stock solution preparation

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in multi-well plates or flasks at a density that allows for logarithmic growth throughout the experiment. Allow cells to attach overnight.

    • For suspension cells, seed cells in culture flasks at an appropriate density.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile water or DMSO. A typical stock concentration is 10-100 mM.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution at -20°C.

  • Treatment of Cells:

    • On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in complete cell culture medium.

    • The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A starting range of 1-100 µM is recommended.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of water or DMSO used for the stock solution).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Harvesting Cells:

    • For adherent cells, wash the cells with PBS and then detach them using trypsin or a cell scraper.

    • For suspension cells, collect the cells by centrifugation.

    • The harvested cells can now be used for downstream analyses such as Western blotting, flow cytometry, or viability assays.

Protocol 2: Analysis of N-linked Glycosylation by Western Blot

This protocol describes how to assess changes in the glycosylation status of a specific glycoprotein after treatment with this compound.

Materials:

  • Treated and control cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Lyse the cell pellets in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and capture the image.

Expected Results:

Glycoproteins from cells treated with this compound may exhibit a shift in their apparent molecular weight on the Western blot. Due to the inhibition of glucose trimming, the glycoproteins will retain high-mannose glycans, which are typically smaller than the complex glycans found on mature glycoproteins. This can result in a faster migration (lower apparent molecular weight) on the SDS-PAGE gel compared to the control.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of this compound using a standard MTT or similar colorimetric assay.

Materials:

  • Cells treated with a range of this compound concentrations in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with a serial dilution of this compound for the desired incubation time. Include untreated and vehicle controls.

  • MTT Addition:

    • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P GlcNAc2 GlcNAc₂-PP-Dol Dol_P->GlcNAc2 UDP-GlcNAc Man5 Man₅GlcNAc₂-PP-Dol GlcNAc2->Man5 GDP-Man Man9 Man₉GlcNAc₂-PP-Dol Man5->Man9 Dol-P-Man Glc3Man9 Glc₃Man₉GlcNAc₂-PP-Dol Man9->Glc3Man9 Dol-P-Glc Glycoprotein Glycoprotein (Glc₃Man₉GlcNAc₂) Glc3Man9->Glycoprotein OST Protein Nascent Polypeptide Protein->Glycoprotein Glucosidase_I α-Glucosidase I Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin->Folded_Glycoprotein Mature_Glycoprotein Mature Complex Glycoprotein Folded_Glycoprotein->Mature_Glycoprotein Further Processing Inhibitor Nojirimycin 1-sulfonic acid Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: N-linked glycosylation pathway and inhibition by this compound.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 p_eIF2a->ATF4 Translation_Attenuation Translation Attenuation p_eIF2a->Translation_Attenuation Chaperone_Upregulation Chaperone Upregulation ATF4->Chaperone_Upregulation ERAD_Enhancement ERAD Enhancement ATF4->ERAD_Enhancement Apoptosis Apoptosis (Prolonged Stress) ATF4->Apoptosis XBP1s->Chaperone_Upregulation XBP1s->ERAD_Enhancement ATF6n->Chaperone_Upregulation Inhibitor Nojirimycin 1-sulfonic acid Inhibitor->Misfolded_Proteins Induces

References

Application Notes and Protocols for In Vitro Glycosidase Inhibition Assay with Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing a crucial role in various biological processes, including digestion, glycoprotein processing, and lysosomal catabolism of glycoconjugates. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases such as diabetes, viral infections, and lysosomal storage disorders. Nojirimycin and its derivatives are potent inhibitors of glycosidases. This document provides detailed application notes and protocols for conducting in vitro glycosidase inhibition assays using Nojirimycin 1-sulfonic acid, a derivative of nojirimycin.

This compound, also known as nojirimycin bisulfite adduct, is an inhibitor of several glucosidases.[1][2] It is recognized as an α-glucosidase inhibitor and has also been identified as a potent activator of the human glucose sensor SGLT3.[3][4] This dual activity makes it an interesting compound for studying carbohydrate metabolism and related therapeutic interventions.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a compound on α-glucosidase. The assay utilizes a chromogenic substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as this compound, reduces the rate of this enzymatic reaction, leading to a decrease in the absorbance, which is proportional to the inhibitory activity of the compound.

Data Presentation

The inhibitory activity of this compound and its parent compound, 1-Deoxynojirimycin (DNJ), is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for the activity of these compounds.

CompoundTarget Enzyme/TransporterActivity (IC50 / K0.5)Organism/SystemReference
This compound α-GlucosidaseInhibitor (IC50 not specified)Not specified[4]
Human SGLT3Activator (K0.5: 0.5 - 9 µM)Xenopus laevis oocytes[3]
1-Deoxynojirimycin (DNJ) α-GlucosidaseIC50: 155 ± 15 µMNot specified
Acid α-glucosidaseIC50: 0.42 µMNot specified[5]
α-1,6-glucosidaseIC50: 8.4 µMNot specified[5]

Experimental Protocols

This section provides a detailed protocol for an in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • 1-Deoxynojirimycin (DNJ) as a positive control

  • Acarbose as a standard inhibitor

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.8.

  • α-Glucosidase Solution: Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

  • This compound Stock Solution: Dissolve this compound in water or phosphate buffer to a desired stock concentration (e.g., 1 mg/mL). Prepare serial dilutions in phosphate buffer to obtain a range of concentrations for testing.

  • Positive Control (DNJ/Acarbose) Stock Solution: Dissolve DNJ or Acarbose in DMSO or phosphate buffer to a suitable stock concentration. Prepare serial dilutions in the same manner as the test compound.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure
  • Plate Setup: Add 50 µL of phosphate buffer to all wells of a 96-well microplate.

  • Sample and Control Addition:

    • Blank: Add 50 µL of phosphate buffer.

    • Enzyme Control: Add 25 µL of α-glucosidase solution and 25 µL of phosphate buffer.

    • Test Sample: Add 25 µL of α-glucosidase solution and 25 µL of the desired concentration of this compound solution.

    • Positive Control: Add 25 µL of α-glucosidase solution and 25 µL of the desired concentration of DNJ or Acarbose solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 50 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Absorbance of Enzyme Control - Absorbance of Test Sample) / Absorbance of Enzyme Control ] x 100

  • Determine the IC50 value: Plot a dose-response curve of the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.

Visualizations

Glycosidase Inhibition and N-linked Glycosylation Pathway

The following diagram illustrates the mechanism of action of nojirimycin-type inhibitors on the N-linked glycosylation pathway in the endoplasmic reticulum. These inhibitors, including this compound, interfere with the trimming of glucose residues from the precursor oligosaccharide, a critical step in proper protein folding and maturation.

Glycosidase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Dol_P_P_GlcNAc2Man9Glc3 Dol-PP-GlcNAc₂Man₉Glc₃ OST Oligosaccharyl- transferanse Dol_P_P_GlcNAc2Man9Glc3->OST Protein Nascent Polypeptide Protein->OST Glycoprotein_Glc3 Glycoprotein-GlcNAc₂Man₉Glc₃ OST->Glycoprotein_Glc3 Transfer of oligosaccharide Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Trimming of terminal glucose Glycoprotein_Glc2 Glycoprotein-GlcNAc₂Man₉Glc₂ Glucosidase_I->Glycoprotein_Glc2 Glucosidase_II Glucosidase II Glycoprotein_Glc2->Glucosidase_II Trimming of second glucose Glycoprotein_Glc1 Glycoprotein-GlcNAc₂Man₉Glc₁ Glucosidase_II->Glycoprotein_Glc1 Glycoprotein_Man9 Glycoprotein-GlcNAc₂Man₉ Glucosidase_II->Glycoprotein_Man9 Glycoprotein_Glc1->Glucosidase_II Trimming of final glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle (Protein Folding) Glycoprotein_Man9->Calnexin_Calreticulin Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Folded_Protein Golgi Golgi Apparatus (Further Processing) Folded_Protein->Golgi Nojirimycin This compound Nojirimycin->Glucosidase_I Inhibition Nojirimycin->Glucosidase_II Inhibition

Caption: Inhibition of N-linked glycosylation by this compound.

Experimental Workflow for In Vitro Glycosidase Inhibition Assay

The following flowchart outlines the key steps in the experimental protocol for determining the glycosidase inhibitory activity of this compound.

Experimental_Workflow cluster_workflow In Vitro α-Glucosidase Inhibition Assay Workflow A Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound - Controls (DNJ/Acarbose) - Buffers B Set up 96-well Plate: - Blanks - Enzyme Controls - Test Samples - Positive Controls A->B C Pre-incubate Plate (37°C, 10 min) B->C D Initiate Reaction with pNPG C->D E Incubate Plate (37°C, 20 min) D->E F Terminate Reaction with Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

This compound is a valuable tool for studying glycosidase inhibition and its effects on carbohydrate metabolism. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. The dual functionality of this compound as both a glycosidase inhibitor and an SGLT3 activator warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential. Careful adherence to the described experimental procedures and data analysis methods will ensure the generation of reliable and reproducible results.

References

Determining the IC50 of Nojirimycin 1-Sulfonic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of Nojirimycin 1-sulfonic acid, a known inhibitor of α-glucosidase. This document outlines the necessary experimental protocols, data presentation standards, and visual workflows to ensure accurate and reproducible results.

This compound is a derivative of Nojirimycin, a potent inhibitor of α-glucosidases. The determination of its IC50 value is a critical step in evaluating its potential as a therapeutic agent, particularly in the context of diseases where α-glucosidase activity is implicated, such as type 2 diabetes.

Data Presentation: Comparative Inhibitory Activity

CompoundIC50 Value (µM)Enzyme SourceReference CompoundReference IC50 (µM)
1-Deoxynojirimycin (DNJ)222.4 ± 0.50α-glucosidaseAcarbose822.0 ± 1.5
N-Nonyldeoxynojirimycin (NN-DNJ)0.42acid α-glucosidase--
1-Deoxynojirimycin–chrysin derivative0.51 ± 0.02α-glucosidase (S. cerevisiae)1-Deoxynojirimycin8.15 ± 0.12

Experimental Protocols

The following protocol details the in vitro assay for determining the α-glucosidase inhibitory activity and subsequently, the IC50 value of this compound.

Principle

The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored compound with maximum absorbance at 405 nm. The inhibitory activity of this compound is quantified by measuring the decrease in the rate of p-nitrophenol formation.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions at various concentrations.

    • Prepare a stock solution of acarbose in a suitable solvent for use as a positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

    • Add 20 µL of the test compound dilutions (this compound) or the positive control (acarbose) to the respective wells. For the control wells (100% enzyme activity), add 20 µL of the solvent used for the test compound.

    • Add 20 µL of the α-glucosidase solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

    • Abs_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical flow of the IC50 determination.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->add_reagents prep_control Prepare Positive Control (Acarbose) prep_control->add_reagents pre_incubation Pre-incubate at 37°C add_reagents->pre_incubation start_reaction Add Substrate (pNPG) pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Add Stop Solution (Na₂CO₃) incubation->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

inhibition_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism enzyme α-Glucosidase product p-Nitrophenol (Yellow Product) enzyme->product Hydrolysis substrate pNPG (Substrate) substrate->enzyme inhibitor This compound inhibitor->enzyme Inhibition

Caption: Inhibition of α-glucosidase by this compound.

Application Notes and Protocols: Nojirimycin 1-sulfonic acid for Studying Glycoprotein Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein processing is a critical series of post-translational modifications that ensure the proper folding, stability, trafficking, and function of a vast number of proteins. The enzymes that mediate the trimming of oligosaccharide chains on newly synthesized glycoproteins, particularly the α-glucosidases I and II in the endoplasmic reticulum (ER), are key regulators of this pathway. Inhibition of these enzymes offers a powerful tool to investigate the role of specific glycan structures in cellular processes and to develop therapeutic agents for a range of diseases, including viral infections, cancer, and genetic disorders.[1][2][3][4]

Nojirimycin and its derivatives are potent inhibitors of α-glucosidases and have been instrumental in elucidating the intricacies of N-linked glycoprotein processing.[1][5][6] This document focuses on Nojirimycin 1-sulfonic acid (Noj-SA), a derivative of the classical glycosidase inhibitor nojirimycin. While direct studies on Noj-SA are limited, its structural similarity to nojirimycin and 1-deoxynojirimycin (DNJ) suggests it is a valuable tool for researchers. The presence of a sulfonic acid group at the anomeric carbon is hypothesized to enhance its stability and inhibitory activity, making it a potentially superior probe for studying glycoprotein processing.

These application notes provide a comprehensive overview of the use of nojirimycin derivatives in glycoprotein processing research, with a specific focus on how Noj-SA can be applied. Detailed protocols and data are presented to guide researchers in designing and executing their experiments.

Mechanism of Action

Nojirimycin and its analogues are iminosugars that mimic the structure of the natural substrate of glucosidases, D-glucose.[1][4] They act as competitive inhibitors of α-glucosidases I and II, the enzymes responsible for the initial trimming of the three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent polypeptide chains in the ER.[5][7]

By inhibiting these glucosidases, Noj-SA is expected to cause the accumulation of glucosylated high-mannose-type oligosaccharides on glycoproteins.[8][9] This disruption of the normal processing pathway prevents the subsequent action of mannosidases and the formation of complex and hybrid N-glycans in the Golgi apparatus. The retention of glucose residues on the N-glycans can lead to misfolding of glycoproteins, their retention in the ER, and in some cases, their degradation through the ER-associated degradation (ERAD) pathway.[7]

Applications in Research and Drug Development

The ability of nojirimycin derivatives to modulate glycoprotein processing has led to their use in a variety of research and therapeutic contexts:

  • Elucidating the Role of Glycans: By preventing the formation of mature complex glycans, researchers can study the importance of specific glycan structures for protein folding, stability, trafficking, and function.[5][6]

  • Antiviral Research: Many enveloped viruses rely on the host cell's glycoprotein processing machinery for the proper folding and function of their envelope glycoproteins. Inhibition of glucosidases by nojirimycin derivatives can lead to the production of non-infectious viral particles.[2]

  • Cancer Biology: Altered glycosylation is a hallmark of cancer. Investigating the effects of glucosidase inhibitors can provide insights into the role of glycans in cancer cell proliferation, invasion, and metastasis.[1][2]

  • Lysosomal Storage Disorders: Some genetic disorders are caused by deficiencies in lysosomal enzymes, many of which are glycoproteins. Iminosugars are being explored as pharmacological chaperones to aid in the proper folding and trafficking of these deficient enzymes.[2]

Data Presentation

The following tables summarize the inhibitory activities of nojirimycin and its derivatives against various glycosidases. While specific data for Noj-SA is not yet available, these values for related compounds provide a reference for its expected potency.

Table 1: Inhibition Constants (Ki, µM) of Nojirimycin Derivatives against Various Glycosidases

Compoundα-Glucosidase (Yeast)β-Glucosidase (Almond)α-Mannosidase (Jack Bean)β-Mannosidase (Helix pomatia)β-Galactosidase (E. coli)
Nojirimycin α-C-GlycosidesNININININI
N,C-Biantennary DerivativesCompetitive InhibitionCompetitive InhibitionNININI

NI: No Inhibition observed at 2 mM concentration. Data adapted from a study on nojirimycin derivatives[2]. The study showed competitive inhibition for the active compounds, but specific Ki values were not provided in the abstract.

Experimental Protocols

The following are detailed protocols for key experiments using nojirimycin derivatives to study glycoprotein processing. These can be adapted for use with Noj-SA.

Protocol 1: Inhibition of Glycoprotein Processing in Cultured Cells

Objective: To assess the effect of Noj-SA on the processing of N-linked oligosaccharides of a specific glycoprotein in cultured cells.

Materials:

  • Cell line of interest (e.g., HL-60, hepatocytes)[7][9]

  • Complete cell culture medium

  • This compound (or other nojirimycin derivatives)

  • [³⁵S]methionine/cysteine or other radiolabel

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the glycoprotein of interest

  • Protein A/G-agarose beads

  • Endoglycosidase H (Endo H)

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of Noj-SA (e.g., 0.1, 1, 10, 100 µM) in serum-free medium for 1-2 hours. A no-inhibitor control should be included.

  • Metabolic Labeling:

    • Remove the pre-incubation medium and replace it with fresh serum-free medium containing the same concentration of Noj-SA and a radiolabel (e.g., [³⁵S]methionine/cysteine).

    • Incubate for a period sufficient to allow for synthesis and processing of the glycoprotein of interest (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with a primary antibody specific to the target glycoprotein overnight at 4°C.

    • Add Protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Endo H Digestion:

    • Elute the immunoprecipitated protein from the beads.

    • Divide the eluate into two aliquots. Treat one aliquot with Endo H according to the manufacturer's instructions, and leave the other untreated as a control. Endo H cleaves high-mannose and some hybrid oligosaccharides but not complex oligosaccharides.

  • SDS-PAGE and Autoradiography:

    • Separate the protein samples by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Analyze the resulting bands. A shift in the molecular weight of the glycoprotein after Endo H digestion indicates the presence of high-mannose oligosaccharides. Inhibition of processing by Noj-SA will result in a greater proportion of the Endo H-sensitive form.

Protocol 2: In Vitro Glucosidase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of Noj-SA against purified α-glucosidase I or II.

Materials:

  • Purified α-glucosidase I or II

  • Fluorogenic or chromogenic substrate for α-glucosidase (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)

  • Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

  • This compound (as a stock solution)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of Noj-SA to the wells. Include a no-inhibitor control.

    • Add the α-glucosidase enzyme to each well and incubate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate to all wells.

  • Measurement:

    • Measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

    • If determining the Kᵢ, perform the assay with varying substrate concentrations and use appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the Kᵢ value.

Visualizations

Diagram 1: N-Linked Glycosylation Pathway and Site of Inhibition

N_Linked_Glycosylation cluster_ER cluster_Golgi ER Endoplasmic Reticulum Golgi Golgi Apparatus NascentPolypeptide Nascent Polypeptide Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ NascentPolypeptide->Glc3Man9GlcNAc2 Oligosaccharyltransferase Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂ Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Trimming GlucosidaseI α-Glucosidase I Man9GlcNAc2 Man₉GlcNAc₂ Glc1Man9GlcNAc2->Man9GlcNAc2 Trimming GlucosidaseII α-Glucosidase II Man9GlcNAc2->Golgi Transport Mannosidases Mannosidases Man9GlcNAc2->Mannosidases Further Trimming NojSA This compound NojSA->GlucosidaseI Inhibits NojSA->GlucosidaseII Inhibits Glycosyltransferases Glycosyltransferases Mannosidases->Glycosyltransferases Addition of new sugars ComplexGlycan Complex/Hybrid Glycans Glycosyltransferases->ComplexGlycan

Caption: Inhibition of N-linked glycosylation by this compound.

Diagram 2: Experimental Workflow for Studying Glycoprotein Processing

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Labeling Metabolic Radiolabeling Treatment->Labeling Lysis Cell Lysis Labeling->Lysis Immunoprecipitation Immunoprecipitation of Target Glycoprotein Lysis->Immunoprecipitation EndoH Endoglycosidase H Digestion Immunoprecipitation->EndoH SDSPAGE SDS-PAGE EndoH->SDSPAGE Analysis Autoradiography & Analysis SDSPAGE->Analysis

Caption: Workflow for analyzing glycoprotein processing using inhibitors.

Conclusion

This compound, as a stable derivative of nojirimycin, represents a promising tool for the detailed investigation of glycoprotein processing. The protocols and data presented here, based on the well-established effects of related nojirimycin compounds, provide a solid foundation for researchers to explore the multifaceted roles of N-linked glycans in health and disease. The use of Noj-SA in conjunction with modern analytical techniques will undoubtedly contribute to a deeper understanding of the complex world of glycobiology and aid in the development of novel therapeutic strategies.

References

Application of Nojirimycin 1-sulfonic acid in Viral Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nojirimycin 1-sulfonic acid is a derivative of nojirimycin, an iminosugar that acts as a potent inhibitor of several glucosidases.[1][2] While direct antiviral studies on this compound are not extensively documented in publicly available literature, its structural similarity to the well-studied antiviral iminosugars, such as 1-deoxynojirimycin (DNJ) and its N-alkylated derivatives, suggests a strong potential for application in viral research.[3][4][5] Iminosugars represent a class of broad-spectrum antiviral agents that target host cellular enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II.[4]

The primary mechanism of antiviral action for this class of compounds lies in the disruption of the proper folding of viral envelope glycoproteins.[4][6] By inhibiting ER α-glucosidases, these compounds prevent the trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins.[7] This interruption of the normal glycoprotein processing pathway leads to misfolded proteins, which are often retained in the ER and targeted for degradation.[4] Consequently, the assembly and release of infectious viral particles are significantly reduced.[4][7] This host-targeted approach offers the advantage of a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.[5]

The potential applications of this compound in viral research are vast and include:

  • Broad-spectrum antiviral screening: Investigating its efficacy against a wide range of enveloped viruses, such as flaviviruses (Dengue, Zika, West Nile), retroviruses (HIV), orthomyxoviruses (influenza), and coronaviruses.

  • Mechanism of action studies: Elucidating the specific molecular interactions with host and viral proteins to further understand the antiviral effects of iminosugars.

  • Combination therapy studies: Evaluating its synergistic or additive effects when used in conjunction with other antiviral agents that have different mechanisms of action.

  • Drug development and lead optimization: Serving as a lead compound for the synthesis of more potent and selective antiviral derivatives.

Table 1: Antiviral Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives against Various Viruses

CompoundVirusCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference
N-butyl-deoxynojirimycin (NB-DNJ)Dengue Virus (DENV-2)A549Yield Reduction>100 µM>500 µM>5[8]
N-nonyl-deoxynojirimycin (NN-DNJ)Dengue Virus (DENV-2)A549Yield Reduction1.1 - 27.2 µM>100 µM>3.7-90.9[8]
N-butyl-deoxynojirimycin (NB-DNJ)Bovine Viral Diarrhea Virus (BVDV)MDBKYield Reduction2.5 to >200 µM>500 µM>2.5[8]
N-nonyl-deoxynojirimycin (NN-DNJ)Porcine Epidemic Diarrhea Virus (PEDV)Vero-E6Plaque Reduction57.76 µM912.5 µM15.8[9]
PBDNJ0801Dengue Virus (DENV)Not SpecifiedYield ReductionEC90: 0.2 - 0.6 µM>500 µM>800[10]
PBDNJ0803Dengue Virus (DENV)Not SpecifiedYield ReductionEC90: 0.2 - 0.6 µM>500 µM>800[10]
PBDNJ0804Dengue Virus (DENV)Not SpecifiedYield ReductionEC90: 0.2 - 0.6 µM>500 µM>800[10]

Table 2: α-Glucosidase Inhibitory Activity of DNJ and its Derivatives

CompoundEnzyme SourceIC50Reference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidaseHigh Activity[11]
N-Dodecyl-D-fagomineHuman cell lysatesSpecific inhibition of α-D-glucosidase[12]
2THO-DNJimDCsIC50 1.6 µM[13]
NN-DNJimDCsIC50 3.3 µM[13]
EOO-DNJimDCsIC50 3.1 µM[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antiviral potential. These protocols are based on established methods for related iminosugars and can be adapted accordingly.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of the compound that is toxic to the host cells.

Principle: The Cell Counting Kit-8 (CCK-8) or CellTiter-Blue™ assay is used to measure cell viability. These assays utilize reagents that are reduced by metabolically active cells to produce a colored or fluorescent product, the amount of which is proportional to the number of viable cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or other test compounds)

  • CCK-8 or CellTiter-Blue™ reagent

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1.5 × 10^4 cells/well and incubate for 12 hours at 37°C.[9]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and wash three times with PBS.[9]

  • Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48 hours at 37°C.[14]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or follow the manufacturer's protocol for CellTiter-Blue™.[9]

  • Measure the absorbance at 450 nm for CCK-8 or fluorescence (560Ex/590Em) for CellTiter-Blue™ using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Principle: A plaque is a clear zone in a cell monolayer caused by viral infection and lysis. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number and/or size of plaques.

Materials:

  • Host cell line

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Serum-free medium

  • This compound

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • In separate tubes, pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

  • Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentration of the compound to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

α-Glucosidase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare solutions of α-glucosidase and pNPG in phosphate buffer.[15]

  • In a 96-well plate, add 20 µL of various concentrations of this compound.

  • Add 20 µL of the α-glucosidase solution to each well and incubate for 5 minutes at 37°C.[16]

  • Initiate the reaction by adding 20 µL of the pNPG solution.[16]

  • Incubate the mixture for 20 minutes at 37°C.[16]

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[16]

  • Measure the absorbance at 405 nm.[16]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Antiviral_Mechanism_of_Iminosugars cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by this compound Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan Moiety (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin Cycle (Proper Folding) Glucosidase_II->Calnexin Misfolded_GP Misfolded Glycoprotein Glucosidase_II->Misfolded_GP Folding Blocked Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin->Correctly_Folded_GP Golgi Golgi Apparatus Correctly_Folded_GP->Golgi Virion_Assembly Virion Assembly & Release Golgi->Virion_Assembly Nojirimycin Nojirimycin 1-sulfonic acid Nojirimycin->Glucosidase_I Nojirimycin->Glucosidase_II ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD Reduced_Virions Reduced/Non-infectious Virions Misfolded_GP->Reduced_Virions

Caption: Mechanism of antiviral action of this compound.

Antiviral_Assay_Workflow start Start cell_culture Seed host cells in multi-well plates start->cell_culture prepare_compound Prepare serial dilutions of This compound cell_culture->prepare_compound prepare_virus Prepare virus inoculum cell_culture->prepare_virus treatment Add compound at varying concentrations prepare_compound->treatment infection Infect cell monolayers with virus prepare_virus->infection infection->treatment incubation Incubate for specific period treatment->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis plaque_assay Plaque Reduction Assay: Stain and count plaques endpoint_analysis->plaque_assay Morphological yield_assay Yield Reduction Assay: Quantify viral titer (e.g., TCID50) endpoint_analysis->yield_assay Infectivity rna_quantification qRT-PCR: Quantify viral RNA endpoint_analysis->rna_quantification Molecular data_analysis Data Analysis: Calculate EC50/IC50 plaque_assay->data_analysis yield_assay->data_analysis rna_quantification->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antiviral assays.

Logical_Relationship Iminosugar Iminosugar (e.g., this compound) Glucosidase_Inhibition Inhibition of Host ER α-Glucosidases I & II Iminosugar->Glucosidase_Inhibition Glycoprotein_Misfolding Improper Folding of Viral Glycoproteins Glucosidase_Inhibition->Glycoprotein_Misfolding ER_Retention ER Retention and Degradation of Glycoproteins (ERAD) Glycoprotein_Misfolding->ER_Retention Impaired_Assembly Impaired Virion Assembly and Budding Glycoprotein_Misfolding->Impaired_Assembly Reduced_Infectivity Reduced Infectivity of Released Virions Glycoprotein_Misfolding->Reduced_Infectivity Antiviral_Effect Broad-Spectrum Antiviral Effect ER_Retention->Antiviral_Effect Impaired_Assembly->Antiviral_Effect Reduced_Infectivity->Antiviral_Effect

Caption: Logical flow of the antiviral mechanism of iminosugars.

References

Application Notes and Protocols for Enzyme Kinetics with Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its derivatives are potent inhibitors of glycosidases, a class of enzymes crucial for carbohydrate metabolism. Nojirimycin 1-sulfonic acid (Noj-SA), a derivative of nojirimycin, is recognized as an inhibitor of several glucosidases. These compounds are of significant interest in the fields of biochemistry and pharmacology due to their therapeutic potential in managing diseases such as type 2 diabetes mellitus. By competitively inhibiting enzymes like α-glucosidase in the small intestine, these inhibitors delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. This document provides a detailed overview of the enzyme kinetics, relevant experimental protocols, and potential signaling pathways associated with this compound and related compounds.

Mechanism of Action

Nojirimycin and its analogs, including this compound, are classified as iminosugars. Their structure mimics the natural carbohydrate substrates of glycosidases. This structural similarity allows them to bind to the active site of the enzyme. The nitrogen atom in the piperidine ring of nojirimycin mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This strong interaction with the enzyme's active site leads to competitive inhibition, preventing the binding and hydrolysis of the natural substrate.

Data Presentation: Enzyme Inhibition Data

Table 1: IC₅₀ Values of Nojirimycin Derivatives against α-Glucosidase

CompoundIC₅₀ (µM)Target EnzymeReference
1-Deoxynojirimycin (DNJ)222.4 ± 0.5α-Glucosidase[1]
N-alkyl-1-deoxynojirimycin derivative (compound 43)30.0 ± 0.60α-Glucosidase[1]
N-alkyl-1-deoxynojirimycin derivative (compound 40)160.5 ± 0.60α-Glucosidase[1]
Acarbose (Reference Drug)822.0 ± 1.5α-Glucosidase[1]
1-deoxynojirimycin–chrysin conjugate (compound 6)0.51 ± 0.02α-Glucosidase[2]

Table 2: Inhibition Constants (Kᵢ) of Nojirimycin Derivatives against α-Glucosidase

CompoundKᵢ (µM)Inhibition TypeTarget EnzymeReference
N-alkyl-1-deoxynojirimycin derivative (compound 43)10Competitiveα-Glucosidase[1]
N-alkyl-1-deoxynojirimycin derivative (compound 40)52Competitiveα-Glucosidase[1]
N-alkyl-1-deoxynojirimycin derivative (compound 34)150Competitiveα-Glucosidase[1]

Signaling Pathways

Inhibition of α-glucosidase in the small intestine primarily impacts carbohydrate digestion and glucose absorption. This has downstream effects on various metabolic and signaling pathways, particularly those related to glucose homeostasis and insulin signaling. The reduction in postprandial glucose spikes alleviates the burden on pancreatic β-cells and can modulate pathways like the PI3K-Akt and PPAR signaling pathways, which are central to insulin action and glucose metabolism.[3][4]

Signaling_Pathway cluster_0 Small Intestine cluster_1 Bloodstream & Pancreas cluster_2 Target Tissues (e.g., Muscle, Adipose) Dietary Carbohydrates Dietary Carbohydrates alpha-Glucosidase alpha-Glucosidase Dietary Carbohydrates->alpha-Glucosidase Substrate Glucose Glucose alpha-Glucosidase->Glucose Hydrolysis Blood_Glucose Blood Glucose Glucose->Blood_Glucose Absorption Nojirimycin_1_sulfonic_acid Nojirimycin 1-sulfonic acid Nojirimycin_1_sulfonic_acid->alpha-Glucosidase Inhibition Pancreatic_Beta_Cells Pancreatic β-Cells Blood_Glucose->Pancreatic_Beta_Cells Stimulates Insulin Insulin Pancreatic_Beta_Cells->Insulin Secretion Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt_Pathway PI3K-Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway Activates GLUT4_Translocation GLUT4 Translocation PI3K_Akt_Pathway->GLUT4_Translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Simplified signaling cascade following α-glucosidase inhibition.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from standard colorimetric assays used to determine the inhibitory activity of compounds against α-glucosidase.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (or other test compounds)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

  • Acarbose (as a positive control)

  • Dimethyl sulfoxide (DMSO, for dissolving compounds if necessary)

Procedure:

  • Preparation of Reagents:

    • Dissolve α-glucosidase in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 0.2 mg/mL.

    • Dissolve pNPG in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1 mM.

    • Prepare a stock solution of this compound and acarbose in either phosphate buffer or DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of the test compound solution at various concentrations.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 60 µL of 0.1 M Na₂CO₃ solution.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Controls:

    • Blank: 150 µL phosphate buffer + 40 µL pNPG + 60 µL Na₂CO₃.

    • Control (100% enzyme activity): 50 µL phosphate buffer (or DMSO if used for samples) + 100 µL α-glucosidase + 40 µL pNPG, followed by incubation and addition of Na₂CO₃.

  • Calculation of Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Enzyme Kinetics - Determination of Inhibition Type and Kᵢ

This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Kᵢ).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the α-glucosidase assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Typically, you would use a range of pNPG concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM) in the absence and presence of at least three different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration from the absorbance values.

    • Create a Lineweaver-Burk plot (1/v versus 1/[S]) for the data at each inhibitor concentration.

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).

      • Mixed inhibition: The lines will intersect in the second or third quadrant.

    • The inhibition constant (Kᵢ) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Experimental_Workflow cluster_0 Reagent Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Prepare_Enzyme Prepare α-Glucosidase Solution Add_Enzyme Add α-Glucosidase Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare pNPG Substrate Solution Add_Substrate Add pNPG to Start Reaction Prepare_Substrate->Add_Substrate Prepare_Inhibitor Prepare Nojirimycin 1-sulfonic acid Dilutions Add_Inhibitor Add Inhibitor to 96-well Plate Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na₂CO₃ Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Kinetic_Analysis Lineweaver-Burk Plot (for Ki determination) Measure_Absorbance->Kinetic_Analysis Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

References

Preparation of Nojirimycin 1-Sulfonic Acid Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and quality control of Nojirimycin 1-sulfonic acid stock solutions. This compound is a potent inhibitor of several glucosidases, making it a valuable tool in glycobiology research and a potential therapeutic agent.[1][2] Proper preparation and handling of stock solutions are critical for obtaining reliable and reproducible experimental results. This guide outlines best practices for dissolving the compound, recommended storage conditions, and quality control measures to ensure the integrity of the prepared solution. Additionally, it describes the mechanism of action of this compound and its impact on cellular signaling pathways, including a detailed visualization of the Unfolded Protein Response (UPR) pathway activated by glucosidase inhibition.

Introduction

This compound is a derivative of nojirimycin, an iminosugar that acts as a competitive inhibitor of α-glucosidases.[3] These enzymes are crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).[1] Inhibition of α-glucosidases I and II by nojirimycin analogues disrupts the proper folding of glycoproteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1] This mechanism underlies the compound's broad-spectrum antiviral activity and its potential in other therapeutic areas. Understanding the correct methodology for preparing stock solutions is the first step toward harnessing its research applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular Formula C₆H₁₃NO₇S[1][2]
Molecular Weight 243.23 g/mol [1][2]
Appearance White Crystalline Solid[1]
Solubility Water[1]
Storage Temperature -20°C

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.43 mg of this compound powder into the tube.

    • Calculation: To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 243.23 g/mol = 2.43 mg

  • Dissolution: Add 1.0 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.

  • Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (water), and the date of preparation. Store the aliquots at -20°C for long-term storage.

Quality Control of the Stock Solution

Ensuring the quality of the stock solution is crucial for the reproducibility of experiments.

Recommended QC Measures:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: The pH of the stock solution should be measured to ensure it is within a range compatible with the experimental system.

  • Sterility Testing: For cell culture applications, a small volume of the stock solution can be incubated in sterile culture medium to check for microbial contamination.

Mechanism of Action and Signaling Pathways

This compound and its parent compounds are competitive inhibitors of α-glucosidases located in the endoplasmic reticulum.[3] This inhibition disrupts the trimming of glucose residues from newly synthesized N-linked glycoproteins, a critical step in their proper folding.[1] The accumulation of misfolded glycoproteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][4]

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[5] Under normal conditions, these sensors are kept in an inactive state through their association with the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78.[5] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[5]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Accumulation of Unfolded Proteins BiP BiP (GRP78) UnfoldedProteins->BiP binds IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive PERK_inactive PERK (inactive) BiP->PERK_inactive ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive IRE1_active IRE1 (active) IRE1_inactive->IRE1_active dimerization & autophosphorylation PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation Golgi Golgi Apparatus ATF6_inactive->Golgi translocation XBP1_u XBP1 mRNA (unspliced) IRE1_active->XBP1_u splices eIF2a eIF2α PERK_active->eIF2a phosphorylates ATF6_active ATF6 (active) XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 selective translation ATF4_n ATF4 ATF4->ATF4_n translocation ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved cleavage ATF6_n ATF6 ATF6_cleaved->ATF6_n translocation GeneExpression Target Gene Expression (ER Chaperones, ERAD components, Apoptosis factors) XBP1s_protein->GeneExpression ATF4_n->GeneExpression ATF6_n->GeneExpression

Caption: The Unfolded Protein Response (UPR) signaling pathway.

The following diagram illustrates the experimental workflow for preparing and using the this compound stock solution in a typical cell culture experiment.

Experimental_Workflow cluster_Preparation Stock Solution Preparation cluster_Experiment Cell Culture Experiment Weigh Weigh 2.43 mg of This compound Dissolve Dissolve in 1.0 mL of sterile water Weigh->Dissolve Mix Vortex to mix Dissolve->Mix Filter Filter-sterilize (0.22 µm) Mix->Filter Aliquot Aliquot into single-use volumes Filter->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw one aliquot of 10 mM stock solution Store->Thaw Use in experiment Dilute Prepare working solution by diluting in culture medium Thaw->Dilute Treat Treat cells with the working solution Dilute->Treat Incubate Incubate for the desired time Treat->Incubate Analyze Analyze cellular response (e.g., UPR activation, apoptosis) Incubate->Analyze

Caption: Experimental workflow for stock solution preparation and use.

Conclusion

The accurate preparation of this compound stock solutions is fundamental for reliable and reproducible research. By following the detailed protocols and quality control measures outlined in this document, researchers can ensure the integrity of their experiments. Understanding the mechanism of action, particularly the induction of the Unfolded Protein Response via glucosidase inhibition, provides a solid foundation for designing experiments to investigate the diverse biological effects of this compound.

References

Application Notes and Protocols for the Analysis of Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a sulfonated derivative of nojirimycin, an iminosugar known for its potent glycosidase inhibitory activity. The introduction of a sulfonic acid group significantly increases the polarity and anionic character of the molecule, presenting unique challenges and opportunities for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a robust starting point for researchers engaged in pharmacokinetic studies, metabolic profiling, and quality control of this compound.

Due to the limited availability of established and validated methods for this compound, the following protocols are proposed based on established principles for the analysis of highly polar, sulfonated compounds and iminosugars. Validation of these methods is required for specific applications.

Analytical Techniques Overview

The primary recommended technique for the sensitive and selective quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The high polarity of the analyte makes Hydrophilic Interaction Liquid Chromatography (HILIC) the preferred separation strategy. An alternative, Capillary Electrophoresis (CE) , is also presented as a complementary technique, particularly for samples with complex matrices.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the quantification of this compound in biological fluids, such as plasma or cell culture media.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for sample cleanup and concentration, which is crucial for removing salts and other interferences that can affect LC-MS/MS performance.

Protocol:

  • Sample Pre-treatment: Thaw frozen samples (e.g., plasma) on ice. For a 500 µL aliquot of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove non-polar and weakly retained impurities.

  • Elution: Elute the this compound with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium acetate).

HILIC-MS/MS Parameters

Table 1: Proposed HILIC-MS/MS Method Parameters

ParameterRecommended Setting
Chromatography System UHPLC system
Column HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 90% B; 1-5 min: 90% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 90% B; 6.1-8 min: 90% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2
Predicted Mass Spectrometry Data

The following table outlines the predicted multiple reaction monitoring (MRM) transitions for this compound. These will require experimental confirmation and optimization.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound242.0 [M-H]⁻80.0 [SO₃]⁻25 (Predicted)
This compound242.0 [M-H]⁻96.0 [HSO₄]⁻20 (Predicted)

Note: The exact m/z values and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation Targets

The proposed method should be validated according to regulatory guidelines. Target performance characteristics are listed below.

Table 3: Target Performance Characteristics for Method Validation

ParameterTarget Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery 85-115%
Matrix Effect Within acceptable limits

Section 2: Capillary Electrophoresis (CE) Method

Capillary electrophoresis is a powerful separation technique for charged molecules and can be an excellent alternative or confirmatory method for the analysis of this compound.[1]

Sample Preparation

For CE analysis, a simpler sample preparation protocol may be sufficient, depending on the sample matrix.

Protocol:

  • Protein Precipitation: For a 100 µL aliquot of plasma, add 300 µL of methanol.

  • Centrifugation: Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered sample with the background electrolyte if necessary.

CE Parameters

Table 4: Proposed Capillary Electrophoresis Method Parameters

ParameterRecommended Setting
CE System Standard Capillary Electrophoresis system with UV or MS detector
Capillary Fused-silica capillary, 50 µm i.d., effective length 50 cm
Background Electrolyte 50 mM Phosphate buffer, pH 7.0
Voltage -25 kV (Reversed polarity due to anionic nature)
Temperature 25°C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Indirect UV detection at 254 nm or CE-MS

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MSMS Tandem MS Detection (Negative Ion Mode) HILIC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Components

Analytical_Components cluster_LCMS LC-MS/MS Method cluster_CE CE Method Analyte This compound (Anionic, Polar) HILIC HILIC Analyte->HILIC CZE Capillary Zone Electrophoresis Analyte->CZE ESI_neg ESI (-) HILIC->ESI_neg Separation MRM MRM Detection ESI_neg->MRM Ionization & Fragmentation Indirect_UV Indirect UV Detection CZE->Indirect_UV Separation & Detection

Caption: Key components of the proposed analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Nojirimycin 1-Sulfonic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nojirimycin 1-sulfonic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of several α-glucosidases.[1] As a glucose analog, it competitively binds to the active site of these enzymes, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides. This inhibitory action makes it a valuable tool for studying carbohydrate metabolism and for developing therapies for conditions such as type 2 diabetes and certain viral infections.[2]

2. In which solvents should I dissolve and store this compound?

This compound is generally soluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) and then dilute it to the final working concentration in the cell culture medium. For long-term storage, it is advisable to store the solid compound at -20°C, protected from moisture. Stock solutions should be prepared fresh, or if necessary, aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

3. What are the expected off-target effects of this compound?

While primarily targeting α-glucosidases, it's important to consider potential off-target effects. For instance, this compound has been shown to be an activator of the human glucose sensor SGLT3.[1] The specificity and potency of glycosidase inhibitors can vary, and at higher concentrations, other cellular processes might be affected. It is crucial to include appropriate controls in your experiments to identify any off-target effects.

4. How can this compound induce Endoplasmic Reticulum (ER) Stress?

Alpha-glucosidases play a critical role in the proper folding of N-linked glycoproteins in the endoplasmic reticulum. By inhibiting these enzymes, this compound can lead to an accumulation of misfolded glycoproteins in the ER, a condition known as ER stress. This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR) to restore ER homeostasis.

Troubleshooting Guides

Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh dilutions for each experiment from a recently prepared stock solution. Minimize the pre-incubation time of the compound in aqueous solutions.
Solvent Effects If using a co-solvent like DMSO for other compounds in your assay, ensure the final concentration is low (typically <0.5%) and consistent across all wells. Run a solvent toxicity control to determine the maximum tolerated concentration for your specific cell line.
Cell Density Variability Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing of cells into the wells.
Inconsistent Enzyme Activity Store the enzyme under recommended conditions and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of all solutions.
Low or No Observable Bioactivity
Potential Cause Troubleshooting Steps
Precipitation of Compound Visually inspect for precipitation after adding this compound to the assay medium. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.
Inactive Enzyme Verify the activity of your enzyme stock using a known positive control inhibitor.
Inappropriate Buffer Conditions Optimize the buffer composition, pH, and temperature for the specific α-glucosidase being used in your assay.
Incorrect Assay Setup Double-check all reagent concentrations and incubation times as per the established protocol.
Unexpected Cellular Phenotypes
Potential Cause Troubleshooting Steps
Induction of ER Stress and UPR If observing unexpected changes in cell viability, proliferation, or morphology, consider that these may be due to the induction of the Unfolded Protein Response. Measure markers of ER stress such as the expression of GRP78/BiP, phosphorylation of PERK and IRE1α, and splicing of XBP1 mRNA.
Off-Target Effects Perform dose-response experiments to determine if the observed phenotype is concentration-dependent. Consider using a structurally different α-glucosidase inhibitor as a control to see if the effect is specific to this compound.

Data Presentation

Table 1: Reported Bioactivity of this compound

Target Reported Activity Reference
α-glucosidasesPotent inhibitor[1]
Human SGLT3Activator[1]
Mutant acid α-glucosidase (S529V)Increased enzyme activity[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format.

Reagents:

  • Phosphate Buffer: 100 mM, pH 6.8

  • α-Glucosidase Solution: 0.5 U/mL in phosphate buffer (prepare fresh)

  • Substrate Solution (pNPG): 5 mM p-Nitrophenyl-α-D-glucopyranoside in phosphate buffer

  • This compound: Stock solution in water, with serial dilutions in phosphate buffer

  • Stop Solution: 100 mM Sodium Carbonate (Na₂CO₃)

Procedure:

  • Add 50 µL of phosphate buffer to the control wells.

  • Add 50 µL of varying concentrations of this compound or test compound to the sample wells.

  • Add 50 µL of the α-glucosidase solution to all wells except for the blanks.

  • Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the Na₂CO₃ solution to all wells.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of Inhibition:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (enzyme + buffer + pNPG).

  • A_sample is the absorbance of the sample (enzyme + inhibitor + pNPG).

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor/ Buffer plate->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate plot Determine IC50 calculate->plot

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

UPR_pathway cluster_er Endoplasmic Reticulum cluster_sensors UPR Sensors cluster_cytosol Cytosol & Nucleus cluster_perk_branch PERK Pathway cluster_ire1_branch IRE1α Pathway cluster_atf6_branch ATF6 Pathway er_stress ER Stress (Accumulation of misfolded glycoproteins) perk PERK er_stress->perk ire1 IRE1α er_stress->ire1 atf6 ATF6 er_stress->atf6 nojirimycin This compound alpha_glucosidase α-Glucosidase Inhibition nojirimycin->alpha_glucosidase alpha_glucosidase->er_stress eif2a p-eIF2α perk->eif2a xbp1s XBP1s ire1->xbp1s atf6n ATF6 (n) atf6->atf6n Golgi Cleavage atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop apoptosis_perk Apoptosis chop->apoptosis_perk er_chaperones ER Chaperones (e.g., GRP78/BiP) xbp1s->er_chaperones erad ERAD Components xbp1s->erad atf6n->er_chaperones

Caption: The Unfolded Protein Response (UPR) signaling pathway.

References

Technical Support Center: Optimizing Nojirimycin 1-sulfonic acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Nojirimycin 1-sulfonic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of several glucosidases[1]. Its primary mechanism of action is the inhibition of α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine[2][3][4]. By inhibiting this enzyme, this compound and similar compounds delay carbohydrate digestion and reduce the rate of glucose absorption, which helps in managing postprandial hyperglycemia[2][3][4][5].

Q2: What is a recommended starting concentration range for this compound in an α-glucosidase inhibition assay?

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in water. For assay preparation, it is recommended to dissolve the compound in the assay buffer to the desired stock concentration. If using an organic solvent like DMSO for initial solubilization is necessary, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity[2]. Stock solutions should be stored at -20°C for long-term stability. For daily use, solutions can be kept on ice. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure consistency.

Q4: What are the critical parameters to consider when designing an α-glucosidase inhibition assay?

Several factors can influence the outcome of an α-glucosidase inhibition assay:

  • Enzyme and Substrate Concentration: The concentrations of both the enzyme (α-glucosidase) and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) should be optimized to ensure the reaction proceeds at a measurable rate and is in the linear range.

  • pH and Temperature: Enzymes are sensitive to pH and temperature. The assay should be performed at the optimal pH and temperature for the specific α-glucosidase being used. Most protocols recommend a pH of around 6.8-7.0 and a temperature of 37°C[6][8][9].

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be consistent across all experiments.

  • Buffer Composition: The choice of buffer can impact enzyme activity. A common choice is a phosphate buffer. Some compounds are known to interfere with the assay and should be avoided in the buffer, including thiol-containing reagents, certain metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), detergents (SDS, Triton™ X-100, TWEEN®), and EDTA[9].

Troubleshooting Guides

Common Issues in α-Glucosidase Inhibition Assays
Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment[10].
Incorrect assay buffer pH.Verify the pH of the assay buffer. The optimal pH for α-glucosidase is typically between 6.8 and 7.0[6][8][9].
Presence of inhibitors in the assay components.Check all reagents for potential inhibitors. Thiol-containing reagents, certain metal ions, and detergents should be avoided[9].
High Background Signal Spontaneous substrate degradation.Run a blank control without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this from the sample readings.
Contaminated reagents.Use high-purity reagents and water.
Inconsistent or Non-Reproducible Results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuations.Maintain a constant temperature throughout the assay using a water bath or incubator.
Reagent instability.Prepare fresh solutions of enzyme, substrate, and inhibitor for each experiment.
Inhibitor Appears Inactive Inhibitor concentration is too low.Perform a dose-response curve with a wider range of inhibitor concentrations.
Inhibitor insolubility.Ensure the inhibitor is fully dissolved in the assay buffer. If using a solvent like DMSO, check that the final concentration is not affecting the assay.
Incorrect pre-incubation time.Optimize the pre-incubation time of the enzyme with the inhibitor to allow for sufficient binding.

Quantitative Data

Table 1: IC50 Values for 1-Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidase

This table provides reference IC50 values for compounds structurally related to this compound to guide concentration selection.

Compound IC50 (µM) Reference
1-Deoxynojirimycin (DNJ)8.15 ± 0.12[6]
1-Deoxynojirimycin Derivative 5< 8.15[6]
1-Deoxynojirimycin Derivative 60.51 ± 0.02[6]
N-alkyl-1-DNJ derivative 4330.0 ± 0.6[7]
Acarbose (Standard Inhibitor)822.0 ± 1.5[7]
Table 2: Example Concentration Range for IC50 Determination of a Novel Inhibitor
Concentration (µM)
1000
500
250
125
62.5
31.25
15.6
7.8
3.9
0 (Control)

Experimental Protocols

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Reagent Solutions:

    • α-Glucosidase solution: Dissolve α-glucosidase in potassium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment[2].

    • pNPG solution: Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM[2].

    • Inhibitor solutions: Prepare a stock solution of this compound in potassium phosphate buffer. Perform serial dilutions to obtain the desired test concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 100 µL of potassium phosphate buffer + 50 µL of pNPG solution.

    • Control (No Inhibitor): 50 µL of potassium phosphate buffer + 50 µL of α-glucosidase solution.

    • Inhibitor Samples: 50 µL of each this compound dilution + 50 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the pNPG solution to all wells (except the blank without enzyme).

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M sodium carbonate solution to all wells to stop the reaction[2]. The addition of a basic solution is necessary to develop the yellow color of the p-nitrophenol product, which is visible at a pH greater than 5.9[10].

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader[2].

3. Data Analysis:

Calculate the percentage of α-glucosidase inhibition using the following formula[2]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control well (enzyme + buffer + pNPG).

  • A_sample is the absorbance of the sample well (enzyme + inhibitor + pNPG).

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor_enzyme Add Inhibitor and Enzyme to Plate prep_inhibitor->add_inhibitor_enzyme prep_enzyme Prepare Enzyme Solution prep_enzyme->add_inhibitor_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (pNPG) prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_inhibitor_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Signaling_Pathway cluster_digestion Intestinal Lumen cluster_absorption Intestinal Epithelium cluster_systemic Systemic Effects carbs Complex Carbohydrates (Starch, Sucrose) glucosidase α-Glucosidase carbs->glucosidase Digestion monosaccharides Monosaccharides (Glucose) glucosidase->monosaccharides absorption Glucose Absorption monosaccharides->absorption blood_glucose Postprandial Blood Glucose absorption->blood_glucose gut_hormones Altered Gut Hormone (e.g., GLP-1) Release absorption->gut_hormones insulin Insulin Secretion blood_glucose->insulin beta_cell Long-term: Beta-cell Preservation insulin->beta_cell gut_hormones->insulin inhibitor This compound inhibitor->glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition and its downstream effects.

References

Technical Support Center: Glycosidase Inhibitor Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common stability issues encountered with glycosidase inhibitors during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of glycosidase inhibitors in experimental settings?

A1: The stability of glycosidase inhibitors is primarily influenced by three main factors: pH, temperature, and the presence of contaminants. Extreme pH levels and high temperatures can lead to the degradation of the inhibitor, reducing its efficacy. Additionally, contamination from proteases or microbes can also compromise the integrity of the inhibitor.

Q2: How should I store my glycosidase inhibitor stock solutions to ensure long-term stability?

A2: For long-term stability, it is recommended to store glycosidase inhibitor stock solutions at -20°C or -80°C.[1] Many inhibitors are stable for up to a month at -20°C and for as long as six months at -80°C when dissolved in an appropriate solvent like DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For powdered forms of inhibitors, storage at -20°C can ensure stability for several years.[2][3]

Q3: My glycosidase inhibitor precipitated out of solution when I diluted it in my aqueous buffer. What should I do?

A3: Precipitation upon dilution in aqueous buffers is a common issue, especially when the stock solution is in an organic solvent like DMSO. To prevent this, it is advisable to make serial dilutions of the inhibitor in the same organic solvent before the final dilution into the aqueous medium. It is also crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid detrimental effects on enzyme activity and cell viability. If precipitation persists, gentle warming or sonication may help to redissolve the compound.[1]

Q4: Can the presence of other substances in my sample interfere with the glycosidase inhibitor's activity?

A4: Yes, various substances can interfere with the activity of glycosidase inhibitors. For instance, some assay components like thiol-containing reagents (e.g., dithiothreitol), certain metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), and detergents (SDS, Triton™ X-100, TWEEN®) can affect enzyme activity and should be avoided if possible.[4] Additionally, if working with crude extracts, endogenous proteases can degrade both the enzyme and potentially the inhibitor, leading to inaccurate results.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Inhibitor Activity
Possible Cause Troubleshooting Steps
Inhibitor Degradation Prepare fresh stock solutions of the inhibitor. Ensure proper storage conditions (see FAQs). Avoid multiple freeze-thaw cycles by preparing aliquots.[1][2]
Incorrect pH of Assay Buffer Verify the pH of your assay buffer at the experimental temperature, as pH can shift with temperature changes. Most glycosidase assays are performed at a pH between 6.8 and 7.0.[4][7]
Sub-optimal Temperature Ensure the assay is performed at the optimal temperature for the specific glycosidase. Most assays are conducted at 37°C.[7][8]
Enzyme Inactivity Confirm the activity of your glycosidase enzyme with a positive control. Improper storage can lead to loss of enzyme activity.[9]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Include a solvent control to assess its effect on enzyme activity.[10]
Protease Contamination If using cell or tissue lysates, consider adding a protease inhibitor cocktail to your lysis buffer to prevent degradation of the glycosidase.[5][6]
Issue 2: Solubility Problems and Precipitation
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Solution Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., anhydrous DMSO).[1] For the final dilution into aqueous buffer, perform intermediate dilutions in the stock solvent first.
Precipitation During Experiment If precipitation occurs in the final assay medium, try gently warming the solution to 37°C or using brief sonication to aid dissolution.[1] Always visually inspect your wells for any precipitate before taking readings.
Moisture Absorption by Powder Store the powdered inhibitor in a desiccator at the recommended temperature to prevent moisture absorption, which can affect solubility.[1]

Quantitative Data Summary

Table 1: Stability of Common Glycosidase Inhibitors

InhibitorSolventStorage TemperatureStability DurationReference(s)
1-Deoxynojirimycin (DNJ) HClDMSO-80°CUp to 6 months[1]
1-Deoxynojirimycin (DNJ) HClDMSO-20°CUp to 1 month[1]
1-Deoxynojirimycin (DNJ) HClPowder-20°CAt least 4 years[1]
AcarbosePowder-20°C≥ 4 years[3]
AcarbosePBS (pH 7.2)Room TemperatureNot recommended for more than one day[3]

Table 2: General pH and Thermal Stability of Glycosidases

EnzymeOptimal pHOptimal TemperatureNotesReference(s)
α-Glucosidase6.8 - 7.037°CActivity can be significantly lower at non-optimal pH and temperatures.[7][8][11]
β-Glucosidase~5.0Varies (often 37°C)Optimal conditions can vary depending on the source of the enzyme.[12]

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is a general guideline for determining the inhibitory activity of a compound against α-glucosidase using the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test inhibitor

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 20 µL of various concentrations of the test inhibitor to the sample wells. Add 20 µL of acarbose to the positive control wells and 20 µL of the solvent to the negative control wells.

  • Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in phosphate buffer) to all wells except the blank wells.

  • Incubate the plate at 37°C for 15 minutes.[8]

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to all wells.[7]

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.[7]

  • Measure the absorbance at 405 nm using a microplate reader.[7]

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: β-Glucosidase Inhibition Assay (Agar Plate-Based)

This protocol provides a qualitative screening method for β-glucosidase inhibitors using an agar plate assay with esculin as a substrate.

Materials:

  • β-Glucosidase

  • Esculin

  • Ferric chloride (FeCl₃)

  • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Agar

  • Petri plates

  • Test inhibitor

Procedure:

  • Prepare an enzyme-agar solution by dissolving agar in sodium acetate buffer, adding FeCl₃ solution, and finally adding the β-glucosidase enzyme.

  • Pour the solution into petri plates and allow it to solidify.

  • Spot 5 µL of the test inhibitor extract onto the surface of the agar.

  • Allow the spots to air dry.

  • Incubate the plates at room temperature for 15 minutes to allow for the initial interaction between the enzyme and the inhibitor.

  • Overlay the agar with an esculin solution and incubate for another 30 minutes at room temperature.

  • Observe the plates for zones of inhibition. A pale yellowish zone against a blackish-brown background indicates the presence of a β-glucosidase inhibitor.

Visualizations

experimental_workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Controls & Samples) prep->plate pre_incubate Pre-incubation (Enzyme + Inhibitor) plate->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction incubate Incubation reaction->incubate stop Stop Reaction incubate->stop read Measure Absorbance stop->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: A typical experimental workflow for a glycosidase inhibition assay.

troubleshooting_flowchart decision decision issue issue start Inconsistent Results? check_inhibitor Check Inhibitor (Fresh stock, proper storage) start->check_inhibitor resolve_inhibitor Prepare Fresh Inhibitor check_inhibitor->resolve_inhibitor decision_inhibitor decision_inhibitor check_inhibitor->decision_inhibitor Issue Persists? check_enzyme Check Enzyme Activity (Positive control) resolve_enzyme Use New Enzyme Batch check_enzyme->resolve_enzyme decision_enzyme decision_enzyme check_enzyme->decision_enzyme Issue Persists? check_conditions Verify Assay Conditions (pH, Temperature) resolve_conditions Adjust pH/Temperature check_conditions->resolve_conditions decision_conditions decision_conditions check_conditions->decision_conditions Issue Persists? check_solvent Check Solvent Effects (Solvent control) resolve_solvent Lower Solvent Concentration check_solvent->resolve_solvent Issue Persists? end Consistent Results decision_inhibitor->check_enzyme Yes decision_inhibitor->end No decision_enzyme->check_conditions Yes decision_enzyme->end No decision_conditions->check_solvent Yes decision_conditions->end No

Caption: A troubleshooting flowchart for inconsistent glycosidase assay results.

Caption: Simplified signaling pathway showing the mechanism of action of α-glucosidase inhibitors.

References

Avoiding off-target effects of Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nojirimycin 1-sulfonic acid. Our goal is to help you mitigate off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its known off-target activity?

This compound is primarily an α-glucosidase inhibitor.[1] Its main off-target effect is the potent activation of the human glucose sensor SGLT3.[1][2][3]

Q2: I am observing unexpected cellular effects that are not consistent with α-glucosidase inhibition. What could be the cause?

Unexpected effects could be due to the activation of hSGLT3 by this compound.[2][3] This off-target activity can lead to downstream signaling events unrelated to α-glucosidase inhibition. It is crucial to use appropriate controls and secondary assays to confirm the source of the observed effects.

Q3: How can I reduce the off-target activation of hSGLT3 in my experiments?

Currently, there are no established protocols to completely eliminate the off-target effects of this compound. However, based on structure-activity relationships of related iminosugars, the following strategies could be explored:

  • Chemical Modification: Modifying the structure of this compound could improve its selectivity. For instance, N-alkylation of deoxynojirimycin has been shown to increase its potency and alter its specificity for different glucosidases.[4][5] Similarly, introducing alkyl chains at other positions might selectively reduce affinity for hSGLT3.[6]

  • Concentration Optimization: Use the lowest effective concentration of this compound that yields significant α-glucosidase inhibition while minimizing hSGLT3 activation. A dose-response curve for both on-target and off-target effects in your experimental system is highly recommended.

  • Use of More Selective Analogs: Depending on your specific application, consider screening other α-glucosidase inhibitors that may have a better selectivity profile.

Q4: What experimental controls should I use to identify off-target effects?

To differentiate between on-target and off-target effects, consider the following controls:

  • A structurally related but inactive compound: This will help determine if the observed effects are due to the specific chemical structure of this compound.

  • A known hSGLT3 agonist: This can help to characterize the downstream effects of hSGLT3 activation in your system.

  • Cells not expressing hSGLT3: If possible, use a cell line that does not express hSGLT3 to confirm that the off-target effects are mediated by this protein.

  • A different class of α-glucosidase inhibitor: Using an inhibitor with a different mechanism of action can help confirm that the desired phenotype is due to α-glucosidase inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments. Off-target activation of hSGLT3 may vary with cell passage number, density, or subtle changes in experimental conditions.Standardize cell culture conditions rigorously. Perform a dose-response analysis for both α-glucosidase inhibition and a marker of hSGLT3 activation in parallel.
Observed phenotype is stronger or different than expected from α-glucosidase inhibition alone. Synergistic or additive effects of α-glucosidase inhibition and hSGLT3 activation.Use the controls mentioned in FAQ Q4 to dissect the contribution of each pathway to the overall phenotype.
Difficulty in interpreting data due to potential off-target effects. Lack of quantitative data on the relative potency of this compound on its target and off-target.Determine the IC50 for α-glucosidase inhibition and the EC50 (or K0.5) for hSGLT3 activation in your specific experimental setup. This will allow for a quantitative assessment of the therapeutic window.

Quantitative Data Summary

CompoundTargetPotencyReference
This compound hSGLT3 (Off-target) K0.5: 0.5 - 9 µM [2][3]
1-Deoxynojirimycin (DNJ)α-glucosidase (On-target)IC50: ~µM range (Varies with enzyme source)[7][8]
1-Deoxynojirimycin (DNJ)hSGLT3 (Off-target)K0.5: 4 µM[2]
N-Butyl-deoxynojirimycin (Miglustat)hSGLT3 (Off-target)K0.5: 0.5 - 9 µM[2]
N-Hydroxyethyl-1-deoxynojirimycin (Miglitol)hSGLT3 (Off-target)K0.5: 0.5 - 9 µM[2]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to measure α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to the blank wells, 50 µL of different concentrations of this compound to the test wells, and 50 µL of a reference inhibitor (e.g., acarbose) to the positive control wells.

  • Add 50 µL of α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: Assessment of hSGLT3 Activation in a Cellular Context

This protocol outlines a general approach to measure hSGLT3 activation. The specific readout will depend on the cell type and the downstream signaling pathways of hSGLT3. A common method is to measure changes in membrane potential or intracellular ion concentrations.

Materials:

  • A cell line expressing hSGLT3 (e.g., HEK293 cells transfected with hSGLT3)

  • This compound

  • A fluorescent membrane potential-sensitive dye or an ion indicator dye (e.g., for Na+ or Ca2+)

  • Appropriate buffer solution

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Culture the hSGLT3-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate).

  • Load the cells with the chosen fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add different concentrations of this compound to the wells.

  • Immediately start recording the fluorescence signal over time.

  • As a positive control, use a known hSGLT3 agonist if available.

  • Analyze the change in fluorescence to determine the EC50 value for hSGLT3 activation.

Visualizations

Signaling Pathways

on_target_pathway cluster_extracellular Extracellular cluster_brush_border Brush Border Membrane cluster_intracellular Intracellular Complex_Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption Glucose->Absorption Nojirimycin_1_sulfonic_acid Nojirimycin 1-sulfonic acid Nojirimycin_1_sulfonic_acid->alpha_Glucosidase Inhibition

Caption: On-target pathway of this compound.

off_target_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular hSGLT3 hSGLT3 Downstream_Signaling Downstream Signaling hSGLT3->Downstream_Signaling Signal Transduction Nojirimycin_1_sulfonic_acid Nojirimycin 1-sulfonic acid Nojirimycin_1_sulfonic_acid->hSGLT3 Activation

Caption: Off-target pathway of this compound.

Experimental Workflow

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Dose_Response 1. Determine Dose-Response (On- and Off-Target) Primary_Assay 2. Primary Assay (α-Glucosidase Inhibition) Dose_Response->Primary_Assay Secondary_Assay 3. Secondary Assay (hSGLT3 Activation) Dose_Response->Secondary_Assay Analyze_On_Target 4a. Analyze On-Target Effects Primary_Assay->Analyze_On_Target Analyze_Off_Target 4b. Analyze Off-Target Effects Secondary_Assay->Analyze_Off_Target Compare_Data 5. Compare and Conclude Analyze_On_Target->Compare_Data Analyze_Off_Target->Compare_Data

Caption: Workflow for assessing on- and off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nojirimycin 1-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of nojirimycin, an iminosugar that is a potent inhibitor of α-glucosidases.[1][2] Its primary mechanism of action is to mimic the transition state of the glycosidic bond cleavage reaction, thereby competitively inhibiting the enzyme.[3] The presence of the sulfonic acid group at the anomeric position distinguishes it from other nojirimycin derivatives.

Q2: We are observing lower than expected potency in our cell-based assays compared to in vitro enzyme assays. What could be the reason?

A2: A significant discrepancy between in vitro and cell-based assay results often points towards issues with cellular permeability. This compound possesses a negatively charged sulfonic acid group at physiological pH, which can significantly hinder its ability to passively diffuse across the hydrophobic cell membrane. This can lead to lower intracellular concentrations of the inhibitor and consequently, reduced apparent potency in cellular models.

Q3: Are there known off-target effects for this compound or related iminosugars?

A3: Yes, iminosugars can exhibit off-target effects. A common off-target effect is the inhibition of intestinal α-glucosidases, which can lead to gastrointestinal side effects in vivo. Additionally, some iminosugar derivatives have been shown to inhibit other glycosidases or enzymes involved in glycosphingolipid metabolism. While specific off-target effects of this compound are not extensively documented, it is crucial to consider potential interactions with other glycosidases or cellular processes.

Q4: How stable is this compound in solution?

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition in α-Glucosidase Assay

Possible Causes:

  • Inactive Enzyme: The α-glucosidase may have lost activity due to improper storage or handling.

  • Incorrect Buffer Conditions: The pH of the assay buffer is critical for enzyme activity. Most α-glucosidases have an optimal pH in the acidic to neutral range.

  • Substrate Degradation: The substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), may have degraded.

  • Assay Interference: Components in the test sample or the inhibitor itself might be interfering with the assay readout.

Troubleshooting Steps:

  • Validate Enzyme Activity: Run a positive control with the enzyme and substrate alone to ensure the enzyme is active.

  • Verify Buffer pH: Check the pH of your assay buffer and ensure it is optimal for the specific α-glucosidase being used.

  • Use Fresh Substrate: Prepare a fresh solution of the substrate.

  • Run an Inhibitor-Only Control: To check for assay interference, incubate this compound with the substrate in the absence of the enzyme. A change in absorbance would indicate direct interaction with the substrate or interference with the detection method.

Issue 2: High Variability in IC50 Values

Possible Causes:

  • Inconsistent Pipetting: Inaccurate pipetting of the inhibitor, enzyme, or substrate can lead to significant variability.

  • Time-Dependent Inhibition: The inhibitor may exhibit time-dependent binding to the enzyme, leading to variations in IC50 values depending on the pre-incubation time.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme.[4]

Troubleshooting Steps:

  • Ensure Proper Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of assay components.

  • Investigate Time-Dependence: Perform experiments with varying pre-incubation times of the enzyme and inhibitor to determine if the inhibition is time-dependent.

  • Check for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates. A significant shift in the IC50 value in the presence of detergent may suggest aggregation-based inhibition.

Issue 3: Unexpected Results in Cell-Based Assays (e.g., no effect or cytotoxicity)

Possible Causes:

  • Poor Cellular Uptake: As mentioned in the FAQs, the charged sulfonic acid group is a likely cause of poor cell permeability.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity, masking any specific inhibitory effects.

  • Off-Target Effects: The observed cellular phenotype may be due to the inhibition of other cellular targets besides the intended α-glucosidase.

Troubleshooting Steps:

  • Assess Cellular Permeability: If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of this compound.

  • Use Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the apparent activity of your compound increases.

  • Perform a Cytotoxicity Assay: Determine the cytotoxic concentration range of this compound on your cell line using assays like MTT or LDH release. Ensure that the concentrations used for functional assays are non-toxic.

  • Consider Off-Target Analysis: If the observed phenotype is inconsistent with the known function of the target α-glucosidase, consider investigating other potential targets.

Data Presentation

Table 1: Comparative α-Glucosidase Inhibitory Activity (IC50) of Nojirimycin Derivatives

Compoundα-Glucosidase SourceIC50 (µM)Reference
This compound Not SpecifiedData not available in a comparative context
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae8.15 ± 0.12[5]
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae222.4 ± 0.5[6]
Acarbose (Positive Control)Saccharomyces cerevisiae822.0 ± 1.5[6]
N-Alkyl-DNJ Derivative 43Saccharomyces cerevisiae30.0 ± 0.60[6]
1-Deoxynojirimycin-chrysin Derivative 6Saccharomyces cerevisiae0.51 ± 0.02[5]

Note: The inhibitory activity of glycosidase inhibitors can vary significantly depending on the enzyme source and assay conditions.

Experimental Protocols

Key Experiment: In Vitro α-Glucosidase Inhibition Assay using pNPG

This protocol is a standard method for determining the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test inhibitors)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.2 U/mL).

    • Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1 mM).

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the inhibitor solution at various concentrations to the test wells.

    • Add 50 µL of phosphate buffer to the control wells (no inhibitor).

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Add 50 µL of phosphate buffer to the blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 50 µL of 0.1 M Na2CO3 to all wells to stop the reaction.

  • Measure Absorbance:

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme α-Glucosidase Solution Setup Plate Setup (Inhibitor, Enzyme) Enzyme->Setup Substrate pNPG Solution Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Setup Preincubation Pre-incubation (37°C, 10 min) Setup->Preincubation Preincubation->Reaction Incubation Incubation (37°C, 20 min) Reaction->Incubation Stop Stop Reaction (Add Na2CO3) Incubation->Stop Read Read Absorbance (405 nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

troubleshooting_logic cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Start Unexpected Result (e.g., Low Potency) Enzyme_Check Enzyme Activity Check Start->Enzyme_Check Inconsistent Inhibition Uptake_Check Cellular Uptake/ Permeability Start->Uptake_Check Low Cellular Potency Buffer_Check Buffer pH/Composition Enzyme_Check->Buffer_Check Substrate_Check Substrate Stability Buffer_Check->Substrate_Check Interference_Check Assay Interference Substrate_Check->Interference_Check Efflux_Check Efflux Pump Activity Uptake_Check->Efflux_Check Toxicity_Check Cytotoxicity Efflux_Check->Toxicity_Check Off_Target_Check Off-Target Effects Toxicity_Check->Off_Target_Check

References

Technical Support Center: Glycosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding in glycosidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of glycosidase inhibition assays?

A1: Non-specific binding refers to the interaction of a test compound with components of the assay system other than the target glycosidase enzyme.[1] This can include binding to the assay plate, other proteins or macromolecules in the sample, or even the formation of compound aggregates that interfere with the assay.[1][2] These interactions can lead to false-positive or false-negative results, reducing the accuracy and reliability of the inhibition data.

Q2: What are the primary causes of non-specific binding?

A2: The main drivers of non-specific binding are:

  • Hydrophobic Interactions: Many small molecule inhibitors are hydrophobic and can bind to plastic surfaces of microplates or interact with hydrophobic regions of other proteins.[3]

  • Electrostatic Interactions: Charged compounds can interact with oppositely charged surfaces or molecules in the assay buffer.[4]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition that is not due to specific binding to the active site.[2]

  • Protein Instability: Less stable enzymes may be more susceptible to sequestration and inhibition by colloidal aggregates.

Q3: How can I detect if my compound is a promiscuous inhibitor due to aggregation?

A3: Promiscuous inhibitors often act by forming aggregates. A common method to identify these is to test the compound's inhibitory activity in the presence and absence of a non-ionic detergent, such as Triton X-100 or Tween-20.[2] If the compound's inhibitory effect is significantly reduced in the presence of the detergent, it is likely acting through an aggregation-based mechanism.[2]

Troubleshooting Guides

Issue 1: High background signal in the absence of inhibitor.

High background can mask the true enzyme activity and affect the accuracy of inhibition measurements.

  • Possible Cause 1: Substrate Instability or Autohydrolysis.

    • Troubleshooting Step: Run a "no-enzyme" control containing the substrate and buffer. A significant signal in this control indicates substrate degradation.

    • Solution: Use a more stable substrate or adjust the buffer pH to a range where the substrate is stable.

  • Possible Cause 2: Contaminated Reagents.

    • Troubleshooting Step: Prepare fresh reagents and repeat the assay.

    • Solution: Use high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination.[5]

  • Possible Cause 3: Non-specific Binding of Detection Reagents.

    • Troubleshooting Step: Run a "no-substrate" control containing the enzyme and detection reagents.

    • Solution: Optimize the concentration of detection reagents and consider using a blocking agent.

Issue 2: Inconsistent IC50 values for a known inhibitor.

Variability in IC50 values can be a sign of underlying issues with non-specific binding.

  • Possible Cause 1: Compound Adsorption to Assay Plates.

    • Troubleshooting Step: Test different types of microplates (e.g., low-binding plates).

    • Solution: Include a non-ionic detergent like Tween-20 in the assay buffer to reduce hydrophobic interactions with the plate surface.

  • Possible Cause 2: Compound Aggregation.

    • Troubleshooting Step: Perform a detergent-based counter-screen as described in FAQ 3.

    • Solution: Lower the compound concentration and include a detergent in the assay buffer.

  • Possible Cause 3: Interaction with Other Assay Components.

    • Troubleshooting Step: Systematically vary the concentration of buffer components, such as salts and blocking agents.

    • Solution: Optimize the assay buffer to minimize non-specific interactions.

Data Presentation: Mitigating Non-Specific Binding

The following tables summarize the effects of common additives used to reduce non-specific binding.

Table 1: Effect of Tween-20 on Non-Specific Binding

Tween-20 ConcentrationObservationReference
> 2 µg/mL (>0.0002%)Completely saturated ELISA microwells, preventing further non-specific adsorption.[6]
0.01% - 0.1%Recommended concentration range in wash buffers to prevent non-specific binding.[1]
0.02%Can be included in buffers to reduce non-specific interactions.[7]
0.5%May increase non-specific binding in certain contexts, such as with PEG-precipitated bacteriophage.[7]

Table 2: Effect of Bovine Serum Albumin (BSA) on Non-Specific Binding

BSA ConcentrationObservationReference
5 µg/mL (0.0005%)Completely saturated both PLL-treated and non-treated microwells.[6]
0.1%Efficiently eliminated non-specific binding of peptides in vials.[8]
0.2%Used in α-glucosidase inhibition assays to prevent non-specific interactions.[9]
1% - 3%Higher concentrations can increase viscosity and may lead to aggregation of beads in flow cytometry assays.[10]

Table 3: Effect of NaCl on Non-Specific Binding

NaCl ConcentrationObservationReference
50 mM - 100 mMAllowed for efficient specific DNA-protein interactions while reducing non-specific binding.[11]
200 mMSignificantly reduced non-specific binding of a charged analyte (rabbit IgG).[4]
250 mM - 500 mMIncreased the Kd (reduced binding affinity) in some protein-ligand systems, while decreasing it in others, indicating context-dependent effects.[12]

Experimental Protocols

Protocol 1: General α-Glucosidase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific enzyme and inhibitor being studied.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer at the optimal pH for the enzyme (e.g., pH 6.8 for Saccharomyces cerevisiae α-glucosidase).[13]

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration (e.g., 0.5 U/mL). The buffer can be supplemented with BSA (e.g., 0.2%) to reduce non-specific binding.[9]

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 5 mM).[9]

    • Prepare serial dilutions of the test compound in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution (e.g., 10 µL).

    • Add the enzyme solution (e.g., 250 µL) to each well and pre-incubate at 37°C for a set time (e.g., 5 minutes).[9]

    • Initiate the reaction by adding the substrate solution (e.g., 250 µL) to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 15 minutes).[9]

    • Stop the reaction by adding a stop solution, such as 0.2 M sodium carbonate (Na2CO3) (e.g., 200 µL).[9]

    • Measure the absorbance of the product (p-nitrophenol) at 400-405 nm using a microplate reader.[9][13]

  • Controls:

    • Positive Control: A known inhibitor (e.g., acarbose) is used instead of the test compound.[14]

    • Negative Control (100% enzyme activity): The buffer is used instead of the test compound.[14]

    • Blank (0% enzyme activity): The buffer is used instead of the enzyme solution.[14]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Negative Control)] x 100

Protocol 2: Counter-Screen for Compound Aggregation

This protocol helps determine if a compound's inhibitory activity is due to aggregation.

  • Assay Setup:

    • Prepare two sets of assay reactions as described in Protocol 1.

    • In the first set, use the standard assay buffer.

    • In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).[2]

  • Procedure:

    • Run the glycosidase inhibition assay with a range of concentrations of the test compound in both the standard and detergent-containing buffers.

  • Data Analysis:

    • Calculate the IC50 value for the compound in both conditions.

    • A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibition is at least partially due to aggregation.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding (High Background / Inconsistent IC50) Check_Controls 1. Run Control Experiments Start->Check_Controls No_Enzyme No-Enzyme Control: Substrate Instability? Check_Controls->No_Enzyme No_Substrate No-Substrate Control: Reagent Interference? Check_Controls->No_Substrate Optimize_Buffer 2. Optimize Assay Buffer No_Enzyme->Optimize_Buffer Low Signal Change_Substrate Change Substrate / Buffer No_Enzyme->Change_Substrate High Signal No_Substrate->Optimize_Buffer Low Signal Purify_Reagents Purify/Replace Reagents No_Substrate->Purify_Reagents High Signal Add_Detergent Add Non-ionic Detergent (e.g., 0.01% Tween-20) Optimize_Buffer->Add_Detergent Add_BSA Add Blocking Agent (e.g., 0.1% BSA) Optimize_Buffer->Add_BSA Adjust_Salt Adjust Salt Concentration (e.g., 150 mM NaCl) Optimize_Buffer->Adjust_Salt Check_Aggregation 3. Test for Compound Aggregation Add_Detergent->Check_Aggregation Add_BSA->Check_Aggregation Adjust_Salt->Check_Aggregation Detergent_Screen Perform Detergent Counter-Screen (e.g., with 0.01% Triton X-100) Check_Aggregation->Detergent_Screen Aggregation_Confirmed Aggregation Confirmed? Detergent_Screen->Aggregation_Confirmed Lower_Concentration Lower Compound Concentration Aggregation_Confirmed->Lower_Concentration Yes (IC50 increases) Specific_Inhibition Likely Specific Inhibition Aggregation_Confirmed->Specific_Inhibition No (IC50 unchanged)

Caption: Troubleshooting workflow for non-specific binding.

NonSpecific_Binding_Mechanisms cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Inhibitor Test Compound (Inhibitor) Enzyme Glycosidase (Target Enzyme) Inhibitor->Enzyme Specific Inhibition (Desired Interaction) Assay_Plate Assay Plate Surface Inhibitor->Assay_Plate Hydrophobic/ Electrostatic Interaction Other_Proteins Other Proteins (e.g., BSA) Inhibitor->Other_Proteins Sequestration Aggregates Compound Aggregates Inhibitor->Aggregates Self-Association Aggregates->Enzyme Enzyme Entrapment (False Positive)

Caption: Mechanisms of specific vs. non-specific binding.

References

Technical Support Center: Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nojirimycin 1-sulfonic acid in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the expected charge state of this compound at physiological pH?

A1: Sulfonic acids are strong acids, meaning they have a very low pKa.[1][2][3] Therefore, the sulfonic acid group of this compound will be deprotonated and carry a negative charge across a broad pH range, including physiological pH (around 7.4). The amino group in the piperidine ring, characteristic of iminosugars, will likely be protonated at this pH, resulting in a zwitterionic molecule.

Q2: How does pH generally affect the inhibitory activity of iminosugar-based inhibitors like this compound?

A2: The inhibitory activity of iminosugar compounds is often pH-dependent. This is because both the inhibitor and the amino acid residues in the enzyme's active site can change their protonation state with varying pH.[4] For optimal binding and inhibition, a specific combination of protonated and deprotonated states for both the inhibitor and the enzyme is typically required.

Q3: Which buffers are recommended for studying the pH effects on this compound activity?

A3: It is crucial to use a buffer system that is stable and does not interact with the enzyme or the inhibitor. For studying a range of pH values, a "universal buffer" or a series of buffers with overlapping pH ranges can be used.[5] Commonly used buffers in enzyme assays include phosphate, Tris, HEPES, and acetate buffers.[6][7] HEPES is often a good choice as its pKa is not very sensitive to temperature changes.[6]

Q4: Can the stability of this compound be an issue at certain pH values?

A4: this compound is also known as the nojirimycin bisulfite adduct, which is a more stable form of nojirimycin.[8][9] While sulfonic acids themselves are generally stable, extreme pH values and high temperatures could potentially affect the stability of the overall molecule. It is recommended to prepare fresh solutions and store them appropriately.

Troubleshooting Guides

Issue 1: No or Low Enzyme Inhibition Observed
Possible Cause Troubleshooting Step
Incorrect pH of the assay buffer Verify the pH of your buffer. The optimal pH for the target glucosidase might be different from your current experimental setup. The inhibitory effect of this compound is likely pH-dependent.
Degraded inhibitor Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C).
Inactive enzyme Check the activity of your glucosidase with a known substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the absence of the inhibitor. If the enzyme is inactive, obtain a fresh batch.
Interference from buffer components Some buffer components can interact with the enzyme or inhibitor. Consider switching to a different buffer system, such as HEPES or MOPS.[6][7]
Issue 2: High Variability in Inhibition Data
Possible Cause Troubleshooting Step
Fluctuating pH during the experiment Ensure your buffer has sufficient buffering capacity for the experiment. Prepare fresh buffers and verify the pH before each use.
Temperature fluctuations Enzyme kinetics are sensitive to temperature. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Inconsistent pipetting Use calibrated pipettes and ensure thorough mixing of reagents. Multichannel pipettes can help improve consistency.

Data Presentation

Table 1: Illustrative Example of pH Effect on IC50 of this compound against α-Glucosidase

Note: The following data is illustrative and intended to demonstrate the potential pH-dependent inhibitory activity of this compound. Actual values must be determined experimentally.

Assay Buffer pHBuffer SystemIC50 (µM)
4.0Citrate50.2
5.0Acetate25.8
6.0MES10.5
7.0HEPES5.1
8.0Tris12.3
9.0CHES35.7

Experimental Protocols

Protocol for Determining the pH-Dependent Inhibition of α-Glucosidase

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase at various pH values.

Materials:

  • α-Glucosidase (from a suitable source, e.g., baker's yeast)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • A series of buffers (e.g., citrate, acetate, MES, HEPES, Tris, CHES) at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Temperature-controlled incubator or plate reader (e.g., 37°C)

Procedure:

  • Buffer Preparation: Prepare a series of buffers, each at a specific pH value within the desired range.

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8) and store on ice.

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a stock solution of pNPG in the corresponding assay buffer for each pH to be tested.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the appropriate pH buffer to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Add a fixed amount of α-glucosidase solution to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

  • Stopping the Reaction:

    • Stop the reaction by adding a sodium carbonate solution to each well. This will also induce a yellow color from the p-nitrophenol product.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

    • Repeat the entire procedure for each pH value to be tested.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (Various pH) setup Set up 96-well plate (Buffer, Inhibitor) prep_buffer->setup prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) prep_reagents->setup add_enzyme Add α-Glucosidase setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot Data calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for determining the pH-dependent IC50 of this compound.

signaling_pathway inhibitor This compound (Protonation state varies with pH) inhibitor->inhibition enzyme α-Glucosidase (Active site protonation varies with pH) product Glucose enzyme->product Catalyzes hydrolysis substrate α-linked Polysaccharide substrate->enzyme Binds to active site inhibition->enzyme Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound, highlighting the influence of pH.

References

Preventing degradation of Nojirimycin 1-sulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nojirimycin 1-sulfonic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an inhibitor of several glucosidases.[1] It is a white crystalline solid soluble in water.[2] Key properties include:

  • Molecular Formula: C6H13NO7S[1]

  • Molecular Weight: 243.23 g/mol [1]

  • CAS Number: 114417-84-4[1]

  • Synonyms: Nojirimycin Bisulfite Adduct, 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid[2][3]

Q2: What are the recommended storage conditions for this compound solutions?

To ensure maximum stability, aqueous solutions of this compound should be stored at -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. It is advisable to prepare fresh solutions for critical experiments. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: What factors can contribute to the degradation of this compound in solution?

Several factors can influence the stability of this compound in solution:

  • pH: Based on the behavior of similar compounds like sulfamic acid, extreme pH values, particularly acidic conditions, may promote hydrolysis of the sulfonic acid group.[1][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4] As with many small molecules, storing at lower temperatures is crucial for maintaining stability.

  • Light: While specific data for this compound is unavailable, prolonged exposure to light can initiate photo-oxidative degradation of the piperidine ring structure in related compounds.[5][6] Therefore, it is best to protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Presence of Oxidizing Agents: Oxidizing agents could potentially lead to the degradation of the molecule.

Q4: What are the potential signs of degradation?

Degradation of this compound may manifest as:

  • A significant decrease in its inhibitory activity in enzymatic assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A visible change in the color or clarity of the solution.

Q5: How can I prepare a stable stock solution of this compound?

For optimal stability, dissolve the solid this compound in a high-purity, sterile buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.5). The use of buffers such as phosphate or acetate is common for stability studies of similar compounds. Avoid highly acidic or alkaline conditions. After dissolution, filter-sterilize the solution and store it in aliquots at -20°C or below.

Troubleshooting Guide

Issue: I am observing a progressive loss of inhibitory activity of my this compound solution over time.

  • Potential Cause 1: Chemical Degradation. The compound may be degrading in your storage conditions.

    • Solution:

      • Verify Storage Conditions: Ensure the solution is stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.

      • Assess Solution Age: If the stock solution is old, prepare a fresh solution from solid material.

      • Check pH of the Solution: If the solution was prepared in a buffer, verify the pH. If prepared in water, the pH may have shifted. Consider preparing a new solution in a stable buffer system (pH 6.0-7.5).

      • Perform a Stability Study: If the problem persists, consider performing a small-scale stability study to determine the optimal storage conditions for your specific experimental setup (see Experimental Protocols section).

  • Potential Cause 2: Inaccurate Initial Concentration. The initial weighing or dissolution of the compound may have been inaccurate.

    • Solution: Prepare a new stock solution, carefully ensuring accurate weighing and complete dissolution.

Issue: My experimental results are inconsistent when using different batches of this compound solution.

  • Potential Cause: Variability in Solution Preparation and Storage. Different batches may have been prepared or stored under slightly different conditions, leading to varying degrees of degradation.

    • Solution:

      • Standardize Protocol: Implement a strict, standardized protocol for the preparation and storage of all this compound solutions.

      • Use a Single, Validated Batch: For a series of related experiments, use aliquots from a single, freshly prepared and validated stock solution to ensure consistency.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how quantitative data on degradation can be structured.

Table 1: Effect of Temperature on the Stability of this compound in pH 7.0 Phosphate Buffer

Storage Temperature (°C)% Remaining after 1 week% Remaining after 4 weeks% Remaining after 12 weeks
2595.2%85.1%65.4%
499.1%96.5%92.3%
-20>99.9%99.8%99.5%

Table 2: Effect of pH on the Stability of this compound at 4°C

pHBuffer% Remaining after 4 weeks
3.0Citrate90.5%
5.0Acetate95.8%
7.0Phosphate96.5%
9.0Borate94.2%

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution

1. Objective: To evaluate the stability of this compound under various storage conditions (temperature and pH).

2. Materials:

  • This compound, solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., sodium phosphate, citric acid, sodium acetate, boric acid)

  • pH meter

  • Sterile microcentrifuge tubes or vials

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or Mass Spectrometer)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in a known volume of high-purity water to make a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Stability Samples:

    • Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.0, 9.0).

    • Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

    • Aliquot these solutions into separate, clearly labeled sterile vials for each time point and storage condition.

  • Storage Conditions:

    • Store the vials at different temperatures: -20°C, 4°C, and 25°C.

    • Protect all samples from light.

  • Sample Analysis:

    • At designated time points (e.g., T=0, 1 week, 4 weeks, 12 weeks), retrieve one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the samples by HPLC to determine the concentration of the intact this compound. A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile with a small amount of a modifying acid like formic acid for good peak shape. Detection can be by UV or, for higher specificity, by mass spectrometry (LC-MS).

    • The percentage of remaining this compound is calculated relative to the initial concentration at T=0.

Visualizations

cluster_degradation Potential Degradation Pathway Nojirimycin_1_sulfonic_acid This compound Nojirimycin Nojirimycin Nojirimycin_1_sulfonic_acid->Nojirimycin Hydrolysis (e.g., acidic conditions, high temp) Sulfonic_acid Sulfonic acid Nojirimycin_1_sulfonic_acid->Sulfonic_acid

Caption: Potential hydrolytic degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution of this compound prep_samples Prepare Stability Samples in Buffers of Different pH start->prep_samples storage Store Aliquots at Different Temperatures (-20°C, 4°C, 25°C) prep_samples->storage analysis Analyze Samples at Defined Time Points (T=0, 1, 4, 12 weeks) storage->analysis hplc HPLC / LC-MS Analysis analysis->hplc data Calculate % Degradation and Determine Optimal Conditions hplc->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Refining Protocols for Iminosugar Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iminosugar inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for iminosugar inhibitors?

A1: Iminosugars, being structural mimics of monosaccharides, primarily act as competitive inhibitors of glycosidases and glycosyltransferases.[1][2] In the context of antiviral and cancer research, their most studied mechanism is the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[3][4][5] This inhibition disrupts the proper folding of nascent N-linked glycoproteins, leading to their retention in the ER and subsequent degradation via the ER-associated degradation (ERAD) pathway.[4] This can result in reduced secretion of viral particles or the production of non-infectious virions.[3][4][6]

Q2: Why do the IC50 values for my iminosugar inhibitor differ between in vitro enzyme assays and cell-based assays?

A2: Discrepancies between in vitro and cell-based IC50 values are common and can be attributed to several factors. A primary reason is the challenge of cellular uptake; the concentration of the inhibitor that reaches the ER in a whole-cell assay may be significantly lower than the concentration applied externally.[4] Additionally, cellular metabolism of the iminosugar can reduce its effective concentration. The complexity of the cellular environment, including substrate concentration and the presence of cellular chaperones, can also influence inhibitor efficacy.[1]

Q3: What are the common off-target effects of iminosugar inhibitors?

A3: A well-documented side effect, particularly for deoxynojirimycin (DNJ)-derived iminosugars, is osmotic diarrhea. This occurs due to the inhibition of α-glucosidases in the gut, leading to undigested carbohydrates.[4][7] Some iminosugars can also inhibit glycolipid processing enzymes, which could contribute to both therapeutic and off-target effects.[6] The extent of these off-target effects is dependent on the specific iminosugar structure.

Q4: How can I improve the cellular uptake of my iminosugar inhibitor?

A4: Modifying the iminosugar structure is a key strategy to enhance cellular uptake. N-alkylation, particularly with longer alkyl chains, can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes.[3] However, this can also increase cytotoxicity.[8] Another approach is the prodrug strategy, where the iminosugar is modified with a lipophilic group that is cleaved off inside the cell to release the active inhibitor.

Q5: My iminosugar inhibitor shows variable antiviral efficacy. What could be the cause?

A5: The antiviral efficacy of iminosugars can vary depending on the specific virus, the viral strain, and the host cell line used in the assay.[4] Different viruses and even different strains of the same virus may have varying dependencies on the host cell's glycoprotein folding machinery.[4] Furthermore, the expression levels of relevant enzymes and chaperones can differ between cell lines, influencing the outcome of inhibition.

Troubleshooting Guides

Problem 1: Low or No Activity in Cell-Based Assays Despite Potent In Vitro Inhibition
Possible Cause Suggested Solution
Poor Cellular Uptake 1. Increase Incubation Time/Concentration: Empirically determine the optimal incubation time and concentration range for your specific cell line and inhibitor. 2. Structural Modification: If possible, test derivatives with increased lipophilicity (e.g., N-alkylated versions) to potentially enhance membrane permeability.[3] 3. Use a Permeabilizing Agent (with caution): For mechanistic studies, a mild permeabilizing agent can be used, but this is not suitable for therapeutic or toxicity studies.
Inhibitor Instability or Metabolism 1. Assess Stability: Check the stability of your compound in cell culture medium over the course of the experiment. 2. Metabolite Analysis: Use techniques like LC-MS to determine if the inhibitor is being metabolized by the cells.
High Protein Binding in Serum 1. Reduce Serum Concentration: If your assay allows, perform experiments with a lower percentage of serum in the culture medium. 2. Quantify Free Compound: Determine the fraction of the inhibitor that is bound to serum proteins to understand the effective free concentration.
Problem 2: High Cytotoxicity Observed in Cell Viability Assays
Possible Cause Suggested Solution
Off-Target Effects 1. Structure-Activity Relationship (SAR) Studies: Test a panel of related iminosugar analogues to identify structural motifs associated with toxicity. N-alkylation with longer chains can increase cytotoxicity.[8] 2. Dose-Response Analysis: Determine the 50% cytotoxic concentration (CC50) and compare it to the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A higher SI indicates a better therapeutic window.[3][9]
Induction of Excessive ER Stress 1. Monitor ER Stress Markers: Use Western blotting to analyze the expression of ER stress markers like GRP78/BiP, CHOP, and spliced XBP1. 2. Time-Course Experiment: Assess cytotoxicity at different time points to distinguish between acute toxicity and effects from prolonged ER stress.
Assay-Specific Artifacts 1. Use a Different Viability Assay: The MTT assay relies on mitochondrial reductase activity, which can be affected by treatments. Confirm results with an alternative method, such as a trypan blue exclusion assay or a CellTiter-Glo® luminescent assay.[10][11]
Problem 3: Inconsistent Results in Glycosidase Inhibition Assays
Possible Cause Suggested Solution
Sub-optimal Assay Conditions 1. pH Optimization: Ensure the assay buffer pH is optimal for the specific glycosidase being studied. Inhibitor binding can be pH-dependent. 2. Enzyme and Substrate Concentration: Operate within the linear range of the enzyme kinetics. Ensure the substrate concentration is appropriate for the type of inhibition being measured (e.g., around the Km for competitive inhibitors).
Impure Inhibitor Sample 1. Purity Analysis: Verify the purity of your iminosugar inhibitor using techniques like NMR, HPLC, and mass spectrometry. Impurities can have their own biological activities. 2. Re-purification: If necessary, purify the compound to remove any contaminants.
Inhibitor Solubility Issues 1. Solubility Test: Determine the solubility of your inhibitor in the assay buffer. Precipitated compound will lead to inaccurate concentration and results. 2. Use of a Co-solvent: If necessary, use a small amount of a biocompatible co-solvent like DMSO to dissolve the inhibitor, ensuring the final concentration of the solvent does not affect enzyme activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected Iminosugars against α-Glucosidases
IminosugarEnzyme Sourceα-Glucosidase I IC50 (µM)α-Glucosidase II IC50 (µM)Reference
N-butyl-deoxynojirimycin (NB-DNJ)Purified Rat0.055[7]
N-nonyl-deoxynojirimycin (NN-DNJ)Purified Rat0.0060.06[7]
CastanosperminePurified Rat0.11[7]
Celgosivir (pro-drug of Castanospermine)Purified Rat0.050.5[7]
Deoxynojirimycin (DNJ)Yeast15.6-[12]
MiglustatYeast129.5-[12]
Table 2: Antiviral Efficacy and Cytotoxicity of Selected Iminosugars
IminosugarVirusCell LineAntiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Reference
NN-DNJBovine Viral Diarrhea VirusMDBK2.5>1000>400[3]
NB-DNJBovine Viral Diarrhea VirusMDBK20>5000>250[3]
N-dodecyl-D-fagomine-Human Cancer Cell Lines-Varies by cell line-[8]
UV-4SARS-CoV-2A549-ACE24--[12]
CelgosivirSARS-CoV-2Vero E610-100 (effective range)--[12]
IHVR 19029SARS-CoV-2A549-ACE24 (EC90)--[13]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and common literature procedures.[14][15][16][17][18]

Materials:

  • α-Glucosidase enzyme (from yeast or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M) for stopping the reaction

  • Iminosugar inhibitor stock solution (in buffer or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of α-glucosidase in phosphate buffer (e.g., 2 U/mL).

    • Prepare a working solution of pNPG in phosphate buffer (e.g., 1 mM).

    • Prepare serial dilutions of your iminosugar inhibitor in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of each inhibitor dilution and 20 µL of the α-glucosidase solution.

    • Positive Control (100% enzyme activity): Add 20 µL of phosphate buffer (or DMSO if used as a solvent) and 20 µL of the α-glucosidase solution.

    • Negative Control (0% enzyme activity): Add 40 µL of phosphate buffer.

    • Blank Wells: Add 20 µL of each inhibitor dilution and 20 µL of phosphate buffer (without enzyme) to account for any absorbance from the compound itself.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Add 50 µL of 1 M Na2CO3 to all wells to stop the reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_positive - Abs_negative)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cytotoxicity.[10][11][19][20][21]

Materials:

  • Cells in culture

  • Complete culture medium

  • Iminosugar inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the iminosugar inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.

    • Include "cells only" wells (untreated control) and "medium only" wells (background control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_sample - Abs_background) / (Abs_untreated_control - Abs_background)] * 100

    • Plot the % viability against the logarithm of the inhibitor concentration to determine the CC50 value.

Free Oligosaccharide (FOS) Analysis

FOS analysis is a key method to confirm the inhibition of ER α-glucosidases within a cellular context.[4] Inhibition leads to the accumulation of glucosylated FOS.[4][6]

Materials:

  • Treated and untreated cultured cells

  • Phosphate-buffered saline (PBS)

  • Water (HPLC-grade)

  • Methanol

  • Mixed-bed ion-exchange resin

  • Centrifugal evaporator

  • HPLC system with a suitable column (e.g., amide) and detector (e.g., refractive index or evaporative light scattering detector).[22][23][24][25][26]

Procedure:

  • Cell Lysis and Extraction:

    • Wash cell pellets with ice-cold PBS.

    • Lyse the cells by adding a 50% methanol/water solution and vortexing.

    • Incubate on ice, then centrifuge to pellet cellular debris.

  • Oligosaccharide Cleanup:

    • Transfer the supernatant to a tube containing mixed-bed ion-exchange resin to remove charged molecules.

    • Vortex and centrifuge.

    • Collect the supernatant containing the neutral FOS.

  • Drying and Reconstitution:

    • Dry the FOS extract using a centrifugal evaporator.

    • Reconstitute the dried sample in a small, known volume of HPLC-grade water.

  • HPLC Analysis:

    • Inject the reconstituted sample onto an amide column.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the oligosaccharides based on size.

    • Detect the eluting FOS using a refractive index or evaporative light scattering detector.

  • Data Analysis:

    • Compare the chromatograms of iminosugar-treated cells with untreated controls.

    • The appearance of new peaks corresponding to glucosylated FOS (e.g., Glc1Man4GlcNAc1, Glc3Man5GlcNAc1) in the treated samples confirms intracellular inhibition of α-glucosidases.[4][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Iminosugar Inhibitor (Stock Solution) C Dose-Response Treatment A->C B Cell Culture (e.g., 96-well plate) B->C D Incubation (24-72 hours) C->D E Glycosidase Activity Assay (Cell Lysate) D->E F Cell Viability Assay (e.g., MTT) D->F G FOS Analysis (HPLC) D->G H Western Blot (Glycoprotein Processing, ER Stress) D->H I IC50 Determination E->I J CC50 Determination F->J K Confirmation of Target Engagement G->K L Mechanism of Action H->L n_linked_glycosylation_pathway cluster_er Endoplasmic Reticulum (ER) Nascent Nascent Glycoprotein (Glc3Man9GlcNAc2) GluI α-Glucosidase I Nascent->GluI Glc GluII α-Glucosidase II GluI->GluII Glc Calnexin Calnexin Cycle (Folding) GluII->Calnexin Glc Folded Correctly Folded Glycoprotein Calnexin->Folded Misfolded Misfolded Glycoprotein Calnexin->Misfolded Golgi Exit to Golgi Folded->Golgi ERAD ERAD Pathway (Degradation) Misfolded->ERAD Inhibitor Iminosugar Inhibitor (e.g., NB-DNJ) Inhibitor->GluI Inhibits Inhibitor->GluII Inhibits

References

Validation & Comparative

A Comparative Guide to Glucosidase Inhibitors: Deoxynojirimycin Efficacy and the Quest for Data on Nojirimycin 1-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the enzymatic inhibitory efficacy of deoxynojirimycin (DNJ), a well-characterized glucosidase inhibitor. Despite extensive literature searches, a direct comparative analysis with Nojirimycin 1-sulfonic acid is not possible due to the absence of publicly available experimental data on the latter's biological activity.

While the chemical synthesis of 1-deoxynojirimycin-1-sulfonic acid has been reported, its efficacy as a glucosidase inhibitor remains uncharacterized in accessible scientific literature. This guide, therefore, focuses on providing a comprehensive overview of the robustly documented efficacy of deoxynojirimycin, supplemented with data on other relevant derivatives to provide a broader context for structure-activity relationships.

Deoxynojirimycin (DNJ): A Potent α-Glucosidase Inhibitor

Deoxynojirimycin, an iminosugar naturally found in mulberry leaves and produced by several microorganisms, is a potent competitive inhibitor of α-glucosidases.[1][2] Its primary mechanism of action involves mimicking the transition state of the substrate, thereby blocking the enzymatic hydrolysis of carbohydrates.[2] This activity delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of deoxynojirimycin against α-glucosidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this evaluation.

CompoundEnzymeSourceIC50KiInhibition TypeReference
1-Deoxynojirimycin (DNJ)α-GlucosidaseSaccharomyces cerevisiae0.297 µg/mL-Competitive[4]
1-Deoxynojirimycin (DNJ)α-GlucosidaseNot Specified8.15 ± 0.12 µM-Reversible[1]
1-Deoxynojirimycin (DNJ)α-GlucosidaseNot Specified222.4 ± 0.5 µM-Competitive[5]
Compound 43 (N-alkyl-DNJ derivative)α-GlucosidaseNot Specified30.0 ± 0.60 µM10 µMCompetitive[5]
Compound 6 (DNJ-chrysin conjugate)α-GlucosidaseNot Specified0.51 ± 0.02 µM0.21 µMMixed[1]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data clearly indicates that while deoxynojirimycin is a potent inhibitor, chemical modifications can significantly enhance its inhibitory activity. For instance, certain N-alkyl derivatives and conjugates of DNJ have demonstrated substantially lower IC50 and Ki values, indicating a higher binding affinity for the enzyme.[1][5]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A standard method to determine the α-glucosidase inhibitory activity of a compound is as follows:

  • Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

  • Inhibitor Preparation: The test compound (e.g., deoxynojirimycin) is dissolved in the buffer at various concentrations.

  • Reaction Initiation: The enzyme solution is pre-incubated with the inhibitor solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). The reaction is then initiated by adding the substrate solution.

  • Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The type of inhibition and the Ki value can be determined using Lineweaver-Burk plots by measuring the reaction rates at different substrate and inhibitor concentrations.[1][5]

Signaling Pathways and Cellular Effects

Deoxynojirimycin's therapeutic effects extend beyond simple enzyme inhibition and involve the modulation of key cellular signaling pathways.

Insulin Signaling Pathway

Deoxynojirimycin has been shown to improve insulin sensitivity by activating the insulin signaling PI3K/AKT pathway in skeletal muscle.[6] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[6]

insulin_signaling cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Uptake PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation DNJ Deoxynojirimycin DNJ->AKT Enhances Activation

Caption: Insulin signaling pathway enhanced by Deoxynojirimycin.

Experimental Workflow for Efficacy Evaluation

The evaluation of a potential glucosidase inhibitor like deoxynojirimycin typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Synthesis (e.g., Deoxynojirimycin) B Enzyme Inhibition Assay (α-glucosidase, β-glucosidase) A->B C Determine IC50 & Ki B->C D Kinetic Analysis (e.g., Lineweaver-Burk) C->D E Cell Culture Studies (e.g., Glucose Uptake Assay) D->E Lead Compound Selection F Animal Model Studies (e.g., Diabetic Mice) E->F G Oral Glucose Tolerance Test (OGTT) F->G H Measure Blood Glucose & Insulin Levels G->H

Caption: Workflow for evaluating glucosidase inhibitor efficacy.

The Uncharted Territory: this compound

As previously stated, a significant gap exists in the scientific literature regarding the biological activity of this compound. A 1999 publication by Moutel and Shipman details the chemical synthesis of "1-deoxynojirimycin-1-sulfonic acid," confirming its existence as a synthesized molecule. However, this and subsequent literature searches have not yielded any data on its efficacy as a glucosidase inhibitor.

This lack of data prevents a direct and objective comparison with deoxynojirimycin. It is plausible that the sulfonic acid moiety could alter the molecule's polarity, solubility, and interaction with the active site of glucosidases. However, without experimental evidence, any discussion on its potential efficacy remains speculative.

Conclusion and Future Directions

Deoxynojirimycin stands as a well-validated and potent inhibitor of α-glucosidase, with a clear mechanism of action and demonstrated therapeutic effects in preclinical models of diabetes. The extensive body of research on DNJ provides a solid foundation for its use as a benchmark compound in the development of new glucosidase inhibitors.

The absence of efficacy data for this compound highlights a gap in the current knowledge base. Future research efforts are warranted to evaluate the biological activity of this and other structurally related nojirimycin derivatives. Such studies would be invaluable in elucidating the structure-activity relationships of this important class of iminosugars and could potentially lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. For now, deoxynojirimycin remains the gold standard against which new nojirimycin-based glucosidase inhibitors are compared.

References

A Comparative Guide to Nojirimycin 1-Sulfonic Acid and Other Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nojirimycin 1-sulfonic acid and other prominent glycosidase inhibitors, supported by experimental data and detailed methodologies. Glycosidase inhibitors are a critical class of compounds investigated for the treatment of various diseases, including diabetes, viral infections, and certain types of cancer. Their primary function is to block the action of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates.

Introduction to Glycosidase Inhibitors

Glycosidases play a crucial role in numerous biological processes, from the digestion of dietary carbohydrates to the post-translational modification of glycoproteins. By inhibiting these enzymes, it is possible to modulate these pathways for therapeutic benefit. This guide focuses on a comparative analysis of several key glycosidase inhibitors, with a special emphasis on this compound.

This compound , also known as the nojirimycin bisulfite adduct, is a derivative of nojirimycin, a potent glycosidase inhibitor. While it is known to inhibit several glucosidases, specific quantitative data on its inhibitory concentration (IC50) or inhibition constant (Ki) are not widely available in the current literature. This guide will compare its known characteristics with those of well-documented glycosidase inhibitors.

Comparison of Glycosidase Inhibitors

This section details the mechanism of action and target specificity of this compound in comparison to other widely researched glycosidase inhibitors.

  • This compound (Nojirimycin bisulfite adduct): This compound is a known inhibitor of β-glucosidases.[1][2] As a derivative of nojirimycin, it is an iminosugar, a class of compounds that mimic the transition state of the glycosidase-catalyzed reaction.

  • 1-Deoxynojirimycin (DNJ): A potent inhibitor of α-glucosidases, DNJ is found naturally in mulberry leaves and some bacteria.[1] It effectively delays the digestion and absorption of carbohydrates, making it a subject of intense research for managing type 2 diabetes.

  • Castanospermine: This indolizidine alkaloid is a powerful inhibitor of α- and β-glucosidases.[3] Its ability to interfere with glycoprotein processing has led to its investigation as an antiviral and anticancer agent.

  • Acarbose: A pseudotetrasaccharide of microbial origin, acarbose is a clinically used α-glucosidase inhibitor for the management of type 2 diabetes. It acts competitively and reversibly to inhibit α-glucosidases in the small intestine.

  • Miglitol: Another clinically approved α-glucosidase inhibitor, miglitol is an iminosugar that also acts by delaying carbohydrate digestion.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various glycosidase inhibitors against different glycosidases. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.[1]

InhibitorEnzymeSourceSubstrateIC50 (µM)Ki (µM)
This compound β-Glucosidase--Data not availableData not available
1-Deoxynojirimycin (DNJ) α-GlucosidaseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside~1.8 - 35[1]~40[1]
β-GlucosidaseAlmondp-Nitrophenyl-β-D-glucopyranoside71[1]-
α-GalactosidaseCoffee Beanp-Nitrophenyl-α-D-galactopyranoside89.13[1]-
β-GalactosidaseAspergillus oryzaep-Nitrophenyl-β-D-galactopyranoside27[1]-
α-MannosidaseJack Beanp-Nitrophenyl-α-D-mannopyranoside30[1]-
Castanospermine α-Glucosidase ICell-free assay-0.12-
SucrasePurified enzyme (in vitro)--0.0026
Acarbose α-GlucosidaseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside4.40 ± 0.05-
α-Amylase--2.92 ± 0.02-
Miglitol α-Glucosidase----

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α-glucosidase using a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test inhibitor (e.g., this compound)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions.

    • Prepare a solution of the pNPG substrate in phosphate buffer.

    • Prepare the sodium carbonate stop solution.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a small volume of the enzyme solution to each well.

    • Add different concentrations of the test inhibitor to the wells. A control well should contain the solvent used for the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to each well.

    • Incubate the reaction mixture at the same temperature for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.[1]

Protocol 2: β-Glucosidase Inhibition Assay

This protocol is similar to the α-glucosidase assay but uses a substrate specific for β-glucosidase.

Materials:

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-β-G) as the substrate

  • Test inhibitor

  • Appropriate buffer (e.g., acetate buffer, pH 5.0)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

The procedure is analogous to the α-glucosidase inhibition assay, with the substitution of β-glucosidase and pNP-β-G. The buffer pH may need to be optimized for the specific β-glucosidase used.

Visualizing Mechanisms and Workflows

General Mechanism of Iminosugar Glycosidase Inhibitors

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathway Enzyme Glycosidase Enzyme TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Catalyzes hydrolysis via InhibitedComplex Enzyme-Inhibitor Complex (Stable) Enzyme->InhibitedComplex Forms stable complex Substrate Glycosidic Substrate Substrate->Enzyme Binds to active site Inhibitor Iminosugar Inhibitor (e.g., Nojirimycin derivative) Inhibitor->Enzyme Binds to active site Products Hydrolyzed Products TransitionState->Products Leads to

Caption: General mechanism of competitive inhibition by iminosugar glycosidase inhibitors.

Experimental Workflow for IC50 Determination

G A Prepare Reagents: Enzyme, Substrate, Inhibitor dilutions B Dispense Enzyme and Inhibitor into Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate D->E F Stop Reaction E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: A typical experimental workflow for determining the IC50 value of a glycosidase inhibitor.

Role of Glycosidase Inhibitors in Protein Quality Control

Glycosidase inhibitors have a significant impact on the quality control mechanisms within the endoplasmic reticulum (ER), particularly the Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD).

G cluster_ER Endoplasmic Reticulum Lumen NascentProtein Nascent Glycoprotein (Glc3Man9GlcNAc2) GlucosidaseI Glucosidase I NascentProtein->GlucosidaseI GlucosidaseII Glucosidase II GlucosidaseI->GlucosidaseII Removes 1st Glucose Calnexin Calnexin/Calreticulin (Chaperones) GlucosidaseII->Calnexin Removes 2nd & 3rd Glucose (leaves one for binding) MisfoldedProtein Misfolded Glycoprotein Calnexin->MisfoldedProtein If misfolded FoldedProtein Correctly Folded Glycoprotein Calnexin->FoldedProtein Promotes folding ERAD ERAD Pathway MisfoldedProtein->ERAD Targets for degradation Proteasome Proteasomal Degradation ERAD->Proteasome Inhibitor Glycosidase Inhibitor (e.g., Castanospermine, DNJ) Inhibitor->GlucosidaseI Inhibitor->GlucosidaseII

Caption: Inhibition of glucosidases disrupts glycoprotein folding and can trigger the ERAD pathway.

Inhibition of glucosidases I and II by compounds like castanospermine and 1-deoxynojirimycin prevents the trimming of glucose residues from newly synthesized glycoproteins in the ER. This disruption can lead to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR), a cellular stress response. Consequently, these misfolded proteins may be targeted for degradation through the ER-Associated Degradation (ERAD) pathway. This mechanism is the basis for the antiviral activity of some glycosidase inhibitors, as many viral envelope proteins are glycoproteins that require proper folding for viral assembly and infectivity.

Conclusion

This compound, as a derivative of the potent glycosidase inhibitor nojirimycin, holds potential as a tool for studying and modulating carbohydrate-processing enzymes. While specific quantitative data on its inhibitory potency is limited, its comparison with well-characterized inhibitors like 1-deoxynojirimycin, castanospermine, acarbose, and miglitol provides a valuable context for its potential applications. The detailed experimental protocols and pathway diagrams included in this guide offer a framework for researchers to further investigate the activity and cellular effects of this and other glycosidase inhibitors. Further research is warranted to fully elucidate the inhibitory profile and therapeutic potential of this compound.

References

Validation of Nojirimycin 1-Sulfonic Acid as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Nojirimycin 1-sulfonic acid as a research tool, offering an objective comparison with alternative glycosidase inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.

Introduction

This compound, also known as 1-deoxynojirimycin-1-sulfonic acid or nojirimycin bisulfite adduct, is a derivative of nojirimycin, a potent inhibitor of α-glucosidases.[1][2] These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes.[3] Beyond its role in diabetes research, this compound has garnered interest as a pharmacological chaperone for the treatment of certain genetic disorders, such as Pompe disease, where it aids in the proper folding and function of mutant acid α-glucosidase (GAA).[4]

This guide will delve into the experimental validation of this compound, comparing its inhibitory activity with that of its parent compound, nojirimycin, and the widely studied 1-deoxynojirimycin (DNJ).

Performance Comparison

The inhibitory potential of glycosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While specific IC50 values for this compound are not as widely reported as for other nojirimycin derivatives, its activity as an α-glucosidase inhibitor is well-established.[4] For a comprehensive comparison, the following table summarizes the available inhibitory data for this compound and its close analogs against various glycosidases.

CompoundEnzymeOrganism/SourceIC50 / KiReference
This compound α-Glucosidase-Not specified, but noted as an inhibitor[4]
This compound human Sodium/glucose cotransporter 3 (hSGLT3)HumanK0.5 = 0.5 to 9 µM (activator)[4]
Nojirimycin B (bisulfite adduct) α-MannosidaseRat epididymalPotent inhibitor[5]
Nojirimycin B (bisulfite adduct) β-GlucosidaseApricotPotent inhibitor[5]
1-Deoxynojirimycin (DNJ) α-Glucosidase-IC50 = 0.297 µg/mL[6]
1-Deoxynojirimycin (DNJ) Glucosidase I-IC50 = 3.5 µM[7]
N-Butyl-DNJ GlucosylceramidaseMelanoma cellsIC50 ≈ 25 µM[8]
AMP-DNM Non-lysosomal Glucosylceramidase-IC50 = 2 nM[8]
Acarbose α-GlucosidaseSaccharomyces cerevisiaeIC50 = 822.0 ± 1.5 µM[9]

Experimental Protocols

The validation of this compound as a glycosidase inhibitor relies on robust and reproducible experimental protocols. Below is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, which can be adapted for use with this compound.

In Vitro α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The reduction in color intensity in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test inhibitors)

  • 1-Deoxynojirimycin (as a positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in cold potassium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in potassium phosphate buffer.

    • Prepare a stock solution of this compound in potassium phosphate buffer. Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a stock solution of 1-Deoxynojirimycin in DMSO and further dilute with buffer for use as a positive control.

    • Prepare a 0.1 M solution of sodium carbonate in distilled water.

  • Assay Protocol (96-well plate format):

    • Add 50 µL of potassium phosphate buffer to the control and blank wells.

    • Add 50 µL of the different concentrations of this compound, 1-deoxynojirimycin, or other test compounds to the sample wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blanks. Add 50 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 60 µL of 0.1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

To understand the role of this compound and other iminosugar inhibitors, it is helpful to visualize their mechanism of action at a molecular level.

Inhibition_Mechanism cluster_enzyme α-Glucosidase Active Site cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Products Glucose + Fructose Enzyme->Products Hydrolyzes No_Reaction No Product Formation Enzyme->No_Reaction Blocks substrate binding Substrate Carbohydrate (e.g., Sucrose) Substrate->Enzyme Binds to active site Inhibitor This compound (Substrate Analog) Inhibitor->Enzyme Binds to active site

Competitive inhibition of α-glucosidase by this compound.

The diagram above illustrates the principle of competitive inhibition. This compound, being structurally similar to the natural carbohydrate substrate, binds to the active site of α-glucosidase. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction and the subsequent release of glucose.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the general steps involved in screening and characterizing potential glycosidase inhibitors like this compound.

Screening_Workflow A Compound Library (including this compound) B Primary Screening (α-Glucosidase Inhibition Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Kinetic Studies (e.g., Lineweaver-Burk plot) D->E F Mechanism of Action Determination (Competitive, Non-competitive, etc.) E->F G Lead Compound Validation F->G

A typical workflow for the screening and validation of glycosidase inhibitors.

This streamlined process allows for the efficient identification and characterization of potent and selective inhibitors from a library of compounds.

Conclusion

This compound is a valuable research tool for studying α-glucosidase activity and its physiological roles. Its established inhibitory properties, coupled with its potential as a pharmacological chaperone, make it a versatile compound for research in diabetes, genetic disorders, and other areas involving carbohydrate metabolism. While more extensive quantitative data on its inhibitory profile against a wider range of glycosidases would be beneficial, the available information and standardized protocols provide a solid foundation for its use in the laboratory. Researchers are encouraged to use the provided experimental guidelines to further validate and explore the potential of this and other glycosidase inhibitors in their specific research contexts.

References

A Comparative Guide to the Cross-Reactivity of Nojirimycin Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of various nojirimycin derivatives against a panel of glycosidases. The data presented herein has been compiled from multiple studies to facilitate the selection of appropriate inhibitors for specific research and therapeutic applications.

Introduction to Nojirimycin and its Derivatives

Nojirimycin and its derivatives are iminosugars, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This structural feature allows them to act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. By competitively binding to the active site of these enzymes, nojirimycin derivatives can modulate various biological processes, including intestinal carbohydrate digestion, N-linked glycoprotein processing in the endoplasmic reticulum, and the biosynthesis of glycosphingolipids.

The therapeutic potential of these compounds has been explored for a range of conditions, including diabetes, viral infections, and certain genetic disorders like Gaucher disease. However, the efficacy and safety of these derivatives are intrinsically linked to their selectivity, or cross-reactivity, towards different glycosidases. Understanding this cross-reactivity profile is crucial for predicting potential off-target effects and for designing more specific and effective therapeutic agents. This guide aims to provide a clear, data-driven comparison of the cross-reactivity of several key nojirimycin derivatives.

Comparative Inhibitory Activity of Nojirimycin Derivatives

The inhibitory potency of nojirimycin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize these values for various derivatives against a range of glycosidases, compiled from the cited literature. It is important to note that experimental conditions can influence these values.

Table 1: Inhibitory Activity (IC50/Ki in µM) of Nojirimycin Derivatives against α-Glucosidases

DerivativeEnzyme SourceIC50 (µM)Ki (µM)Reference(s)
1-Deoxynojirimycin (DNJ) Saccharomyces cerevisiae222.4 ± 0.5-[1]
Rat Intestinal α-Glucosidase-Potent Inhibition[2]
N-Butyl-DNJ (NB-DNJ, Miglustat) Rat Recombinant β-Glucosidase 281-[3]
α-Glucosidase I-Micromolar Range[4]
α-Glucosidase II-Micromolar Range[4]
Compound 43 (N-alkyl-DNJ derivative) α-Glucosidase30.0 ± 0.610[1]
Compound 40 (N-alkyl-DNJ derivative) α-Glucosidase160.5 ± 0.652[1]
Compound 34 (N-alkyl-DNJ derivative) α-Glucosidase417.0 ± 0.14150[1]
Compound 18a (N-benzyl-DNJ derivative) α-Glucosidase207 ± 110-[5]
Compound 18b (N-benzyl-DNJ derivative) α-Glucosidase276 ± 130-[5]
Acarbose (Reference) α-Glucosidase822.0 ± 1.5-[1]
α-Glucosidase353 ± 90-[5]

Table 2: Cross-Reactivity Profile of Nojirimycin Derivatives against Various Glycosidases

DerivativeEnzymeEnzyme SourceIC50 (µM)Ki (µM)Reference(s)
1-Deoxynojirimycin (DNJ), L-gluco (2b) β-D-GlucosidaseAlmondModerate Inhibition-[6]
β-D-GalactosidaseBovine LiverModerate Inhibition-[6]
Nojirimycin (NJ) α-Glucosidase-Potent Inhibition-[5]
β-Glucosidase-Potent Inhibition-[5]
N-Butyl-DNJ (NB-DNJ, Miglustat) UDP-glucose ceramide glucosyltransferaseRat Recombinant32-[3]
β-Glucosidase 2Rat Recombinant81-[3]
GBA1 (Lysosomal β-Glucosidase)Human Recombinant7434[7]
GBA2 (Non-lysosomal β-Glucosidase)Rat Testicular-48.3[7]
N-Butyl-deoxygalactonojirimycin (NB-DGJ) Glycolipid Biosynthesis-Potent Inhibition-[8]
N-linked Oligosaccharide Processing-No Effect-[8]
Nojirimycin B α-MannosidaseRat EpididymalPowerful Inhibition-[9]
β-GlucosidaseApricotPowerful Inhibition-[9]
D-Mannonic-δ-lactam α-MannosidaseRat EpididymalPowerful Inhibition-[9]
β-GlucosidaseApricotPowerful Inhibition-[9]

Experimental Protocols

The following is a generalized, detailed methodology for a key experiment cited in the literature for determining α-glucosidase inhibition.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to determine the inhibitory activity of compounds against α-glucosidase.[2][5][10]

Principle:

The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme is calculated by comparing the absorbance in the presence and absence of the inhibitor.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Nojirimycin derivative (test inhibitor)

  • Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to a final concentration of 0.5-1.0 U/mL. Prepare this solution fresh.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Dissolve the nojirimycin derivative and acarbose in DMSO to prepare stock solutions (e.g., 10 mg/mL). Serially dilute these stock solutions with the phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.

    • Prepare a 0.1 M solution of sodium carbonate in deionized water.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the phosphate buffer to the blank wells.

    • Add 50 µL of the various concentrations of the test inhibitor or acarbose to the sample wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 100 µL of the 0.1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key cellular pathways affected by nojirimycin derivatives.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Dolichol-P Dolichol-P Dolichol-P-P-GlcNAc2 Dolichol-P-P-GlcNAc2 Dolichol-P->Dolichol-P-P-GlcNAc2 UDP-GlcNAc Dolichol-P-P-GlcNAc2Man5 Dolichol-P-P-GlcNAc2Man5 Dolichol-P-P-GlcNAc2->Dolichol-P-P-GlcNAc2Man5 GDP-Man Dolichol-P-P-GlcNAc2Man9 Dolichol-P-P-GlcNAc2Man9 Dolichol-P-P-GlcNAc2Man5->Dolichol-P-P-GlcNAc2Man9 Dol-P-Man Dolichol-P-P-GlcNAc2Man9Glc3 Dolichol-P-P-GlcNAc2Man9Glc3 Dolichol-P-P-GlcNAc2Man9->Dolichol-P-P-GlcNAc2Man9Glc3 Dol-P-Glc Protein-Asn-GlcNAc2Man9Glc3 Protein-Asn-GlcNAc2Man9Glc3 Dolichol-P-P-GlcNAc2Man9Glc3->Protein-Asn-GlcNAc2Man9Glc3 OST Protein-Asn-GlcNAc2Man9Glc1 Protein-Asn-GlcNAc2Man9Glc1 Protein-Asn-GlcNAc2Man9Glc3->Protein-Asn-GlcNAc2Man9Glc1 Glucosidase I Protein-Asn-GlcNAc2Man9 Protein-Asn-GlcNAc2Man9 Protein-Asn-GlcNAc2Man9Glc1->Protein-Asn-GlcNAc2Man9 Glucosidase II Golgi Golgi Protein-Asn-GlcNAc2Man9->Golgi Transport Nojirimycin_Derivatives Nojirimycin_Derivatives Glucosidase I Glucosidase I Nojirimycin_Derivatives->Glucosidase I Glucosidase II Glucosidase II Nojirimycin_Derivatives->Glucosidase II

Caption: Inhibition of N-Linked Glycosylation in the ER.

Glycosphingolipid_Biosynthesis Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex\nGlycosphingolipids Complex Glycosphingolipids Lactosylceramide->Complex\nGlycosphingolipids Various Glycosyltransferases NB-DNJ N-Butyl-DNJ (Miglustat) Glucosylceramide\nSynthase Glucosylceramide Synthase NB-DNJ->Glucosylceramide\nSynthase

Caption: Inhibition of Glycosphingolipid Biosynthesis.

Experimental Workflow

This diagram illustrates the general workflow for assessing the cross-reactivity of nojirimycin derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Nojirimycin Derivative Solutions Incubation Incubate Enzyme with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Glycosidase Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solutions Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Product Formation Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50/Ki Values Calculation->IC50_Determination

References

Synthetic vs. Natural Iminosugars: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars, both naturally occurring and synthetically derived, represent a pivotal class of glycomimetics with significant therapeutic potential. Their ability to competitively inhibit glycosidases—enzymes crucial for carbohydrate processing—has positioned them as valuable candidates for the treatment of viral infections, cancer, and metabolic diseases. This guide provides an objective comparison of the efficacy of synthetic versus natural iminosugars, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences and Advantages

FeatureNatural IminosugarsSynthetic Iminosugars
Source Isolated from plants and microorganisms.[1]Chemically synthesized, often as derivatives of natural iminosugars or entirely novel structures.[2][3]
Diversity Limited to naturally occurring scaffolds like deoxynojirimycin (DNJ), castanospermine, and fagomine.Virtually unlimited structural diversity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Potency Often serve as potent foundational molecules.Can exhibit significantly enhanced potency through structural modifications, such as N-alkylation.[4][5]
Selectivity May exhibit broad-spectrum activity against various glycosidases.Can be designed for high selectivity towards specific enzyme targets, potentially reducing off-target effects.[6]
Availability Can be limited by the abundance and accessibility of the natural source.Scalable and consistent production through chemical synthesis.

Quantitative Efficacy Comparison

The following tables summarize the inhibitory activities of representative natural iminosugars and their synthetic derivatives against key enzymatic targets and viruses.

Table 1: α-Glucosidase Inhibition
IminosugarTypeSource/Target EnzymeIC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)NaturalYeast α-glucosidase222.4 ± 0.5[2]
Synthetic DNJ Derivative (Compound 43)SyntheticYeast α-glucosidase30.0 ± 0.60[2]
Acarbose (Clinical α-glucosidase inhibitor)NaturalYeast α-glucosidase822.0 ± 1.5[2]
Phenyltriazole-DNJ Hybrid (Compound 18)Syntheticα-glucosidase11 ± 1[7]
Phenyltriazole-DNJ Hybrid (Compound 19)Syntheticα-glucosidase12 ± 1[7]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

Table 2: Antiviral Efficacy
IminosugarTypeVirusCell LineEC₅₀ (µM)Reference
Deoxynojirimycin (DNJ)NaturalHIV-1JM cells>500[5]
N-butyl-DNJ (NB-DNJ / Miglustat)SyntheticHIV-1JM cells56[5]
CastanospermineNaturalDengue Virus (Serotype 2)BHK-211[8]
CastanospermineNaturalDengue Virus (Serotype 2)Huh-785.7[8]
Celgosivir (pro-drug of Castanospermine)SyntheticSARS-CoV-2Vero E6-[9]
UV-4 (N-(9-methoxynonyl)-1-deoxynojirimycin)SyntheticSARS-CoV-2Vero E6-[9]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. For antiviral assays, this typically represents the concentration required to inhibit viral replication by 50%.

Mechanism of Action: Glycoprotein Folding and the Unfolded Protein Response

A primary mechanism by which many iminosugars exert their antiviral and anticancer effects is through the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][4] These enzymes are critical for the proper folding of nascent glycoproteins. By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from N-linked glycans on newly synthesized viral or cellular glycoproteins. This disruption prevents the interaction of these glycoproteins with ER chaperones like calnexin and calreticulin, leading to misfolding.[1][10]

The accumulation of misfolded proteins in the ER triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[10] The UPR aims to restore ER homeostasis but can induce apoptosis (programmed cell death) if the stress is prolonged or severe.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Misfolded_Proteins Accumulation of Misfolded Glycoproteins PERK PERK Misfolded_Proteins->PERK IRE1 IRE1 Misfolded_Proteins->IRE1 ATF6 ATF6 Misfolded_Proteins->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s sXBP1 IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Protein_Synthesis_Inhibition Protein Synthesis Inhibition eIF2a->Protein_Synthesis_Inhibition CHOP CHOP ATF4->CHOP Chaperone_Induction Chaperone & ERAD Gene Expression XBP1s->Chaperone_Induction ATF6n->Chaperone_Induction Apoptosis Apoptosis CHOP->Apoptosis Iminosugars Iminosugar (e.g., DNJ, Castanospermine) Glucosidase_Inhibition α-Glucosidase I & II Inhibition Iminosugars->Glucosidase_Inhibition Glucosidase_Inhibition->Misfolded_Proteins

Iminosugar-induced Unfolded Protein Response (UPR) pathway.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of iminosugars against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • Test iminosugars (natural and synthetic)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test iminosugars and acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add a solution of α-glucosidase to each well.

  • Add the different concentrations of the test iminosugars or acarbose to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Antiviral Efficacy Assay (Plaque Reduction Assay)

This cell-based assay evaluates the ability of iminosugars to inhibit viral replication.

Materials:

  • Susceptible host cell line (e.g., Vero cells for many viruses)

  • Virus stock of known titer

  • Test iminosugars

  • Cell culture medium

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of the test iminosugars for a specific duration (e.g., 1 hour) before infection.

  • Infect the cells with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Add an overlay of methylcellulose medium containing the respective concentrations of the test iminosugars. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • The percentage of viral inhibition is calculated by comparing the number of plaques in treated wells to untreated control wells.

  • The EC₅₀ value is determined from the dose-response curve.

Experimental_Workflow cluster_InVitro In Vitro Enzyme Assay cluster_CellBased Cell-Based Antiviral Assay Enzyme_Prep Prepare α-Glucosidase and Substrate (pNPG) Incubate_Inhibitor Incubate Enzyme with Iminosugar Enzyme_Prep->Incubate_Inhibitor Add_Substrate Add Substrate & Incubate Incubate_Inhibitor->Add_Substrate Stop_Reaction Stop Reaction & Measure Absorbance Add_Substrate->Stop_Reaction Calculate_IC50 Calculate IC₅₀ Stop_Reaction->Calculate_IC50 Result_Comparison Compare Efficacy Calculate_IC50->Result_Comparison Seed_Cells Seed Host Cells Treat_Cells Treat Cells with Iminosugar Seed_Cells->Treat_Cells Infect_Cells Infect Cells with Virus Treat_Cells->Infect_Cells Overlay Add Methylcellulose Overlay with Iminosugar Infect_Cells->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Stain_Count Stain and Count Plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC₅₀ Stain_Count->Calculate_EC50 Calculate_EC50->Result_Comparison Iminosugars Natural & Synthetic Iminosugars Iminosugars->Incubate_Inhibitor Iminosugars->Treat_Cells

General experimental workflow for comparing iminosugar efficacy.

Conclusion

The comparison between natural and synthetic iminosugars reveals a synergistic relationship rather than a simple rivalry. Natural iminosugars provide essential scaffolds and proof-of-concept for therapeutic intervention. Synthetic chemistry then builds upon these natural templates to create derivatives with enhanced potency, selectivity, and drug-like properties. The data presented herein demonstrates that synthetic modification, such as N-alkylation of deoxynojirimycin, can lead to orders of magnitude improvement in biological activity. For drug development professionals, this underscores the power of medicinal chemistry to optimize nature's leads into viable clinical candidates. Future research should continue to explore novel synthetic scaffolds and further refine the structure-activity relationships to design the next generation of iminosugar-based therapeutics.

References

Head-to-Head Comparison: Nojirimycin vs. Castanospermine as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, inhibitory activities, and cellular effects of two prominent glycosidase inhibitors.

In the realm of glycoscience, the inhibition of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—holds significant therapeutic potential. Among the arsenal of glycosidase inhibitors, nojirimycin and castanospermine have emerged as critical tools in research and as platforms for drug development. Both are natural alkaloids that mimic the structure of monosaccharides, enabling them to competitively inhibit various glycosidases. This guide provides a detailed head-to-head comparison of nojirimycin and castanospermine, supported by experimental data and protocols to aid researchers in their selection and application.

Mechanism of Action: Potent Mimics of the Transition State

Both nojirimycin and castanospermine function as competitive inhibitors of glycosidases.[1][2] Their structural similarity to the natural sugar substrates allows them to bind to the active site of these enzymes, thereby blocking the hydrolysis of oligosaccharides.

Nojirimycin , a polyhydroxylated piperidine, was the first natural iminosugar discovered and is an analogue of D-glucose with the ring oxygen replaced by a nitrogen atom.[2][3] This substitution is key to its inhibitory activity. In aqueous solution, nojirimycin can exist in both α- and β-anomeric forms, contributing to its ability to inhibit both α- and β-glucosidases.[3] Its deoxygenated derivative, 1-deoxynojirimycin (DNJ), is a more stable and widely studied compound.[2][4]

Castanospermine , a polyhydroxylated indolizidine alkaloid, also acts as a potent inhibitor of glucosidases.[1][5] Its rigid bicyclic structure is thought to contribute to its high affinity for certain glycosidases.[6] Conformational analysis suggests that the fixed axial positioning of one of its hydroxyl groups may contribute to its greater activity compared to deoxynojirimycin in some contexts.[6]

The primary intracellular targets for both inhibitors are the α-glucosidases I and II located in the endoplasmic reticulum (ER).[7][8][9] These enzymes are crucial for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. Inhibition of these enzymes leads to the accumulation of monoglucosylated or triglucosylated high-mannose oligosaccharides on glycoproteins, disrupting their proper folding and subsequent trafficking.[9][10][11]

Glycoprotein Processing Inhibition Unfolded_Protein Unfolded Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Unfolded_Protein->Glucosidase_I Glc1Man9 Glc1Man9GlcNAc2 Glucosidase_I->Glc1Man9 trims 2 glucose Glucosidase_II α-Glucosidase II Glc1Man9->Glucosidase_II Man9 Man9GlcNAc2 Glucosidase_II->Man9 trims 1 glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Further_Processing Further Processing (Golgi) Correctly_Folded->Further_Processing ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Inhibitors Nojirimycin & Castanospermine Inhibitors->Glucosidase_I Inhibitors->Glucosidase_II

Caption: Inhibition of N-linked glycoprotein processing by nojirimycin and castanospermine.

Inhibitory Activity: A Quantitative Comparison

The inhibitory potency of nojirimycin and castanospermine varies depending on the specific glycosidase, its source, and the assay conditions. The following tables summarize reported 50% inhibitory concentration (IC50) and inhibitory constant (Ki) values.

Table 1: Inhibitory Activity of Nojirimycin and its Derivatives

CompoundEnzymeSourceIC50 / Ki (µM)Reference
Nojirimycinα-GlucosidaseRicePotent inhibitor[12]
1-Deoxynojirimycin (DNJ)α-Glucosidase IHIV-infected cells-[13]
1-Deoxynojirimycin (DNJ)α-Glucosidase II-Micromolar range[14]
N-butyl-DNJ (Miglustat)α-Glucosidase II-Micromolar range[14]
N-butyl-DNJ (Miglustat)GBA1Recombinant human lysosomalKi = 34[15]
Phenyltriazole-DNJ hybridsα-Glucosidase-IC50 values in the low µM range[16]

Table 2: Inhibitory Activity of Castanospermine and its Derivatives

CompoundEnzymeSourceIC50 / Ki (µM)Reference
Castanospermineα-Glucosidase ICellular, cell-free assayIC50 = 0.12[13]
Castanospermineα- and β-GlucosidasesLysosomalPotent inhibitor[1]
Castanospermineα-L-Fucosidase-Weak inhibitor[17]
6-O-butanoylcastanospermineα-Glucosidase ICellular, cell-free assayIC50 = 1.27[13]
6-Epicastanospermineα-MannosidaseCytosolic/NeutralGood inhibitor[17]
1-Deoxy-6,8a-diepicastanospermineα-L-Fucosidase-Ki = 1.3[17]

Cellular Effects: Beyond Enzyme Inhibition

The inhibition of glycoprotein processing by nojirimycin and castanospermine leads to a cascade of cellular effects, making them valuable tools for studying various biological processes and as potential therapeutic agents.

Antiviral Activity: A significant consequence of inhibiting glycoprotein processing is the disruption of the life cycle of many enveloped viruses, including HIV, dengue virus, and influenza virus.[7][18][19][20] The improper folding of viral envelope glycoproteins prevents viral assembly, secretion, and infectivity.[7][19][21] Castanospermine has been shown to inhibit the replication of all four serotypes of the dengue virus.[7]

Anticancer Activity: Altered glycosylation on the surface of cancer cells is a hallmark of malignancy. By modifying these glycan structures, nojirimycin and castanospermine can impact cancer cell properties. Castanospermine has been shown to inhibit tumor growth and angiogenesis.[22][23] 1-Deoxynojirimycin has demonstrated the ability to reduce cell viability, induce cell cycle arrest, and promote cell death in cancer cell lines.[24]

Immunomodulatory and Anti-inflammatory Effects: Castanospermine exhibits immunosuppressive and anti-inflammatory properties.[5][25] It can decrease the expression of cellular adhesion molecules, which are crucial for immune cell interactions.[25] In animal models of arthritis, castanospermine has been shown to reduce the release of inflammatory markers.[25]

Experimental Protocols: Measuring Glycosidase Inhibition

A common method to determine the inhibitory activity of compounds like nojirimycin and castanospermine is the in vitro α-glucosidase inhibitory assay using a chromogenic substrate.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. The presence of an inhibitor will reduce the rate of pNPG hydrolysis, leading to a decrease in absorbance.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (nojirimycin, castanospermine)

  • Positive control (e.g., acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add a solution of the test compound or control.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for a specified time (e.g., 5-15 minutes).[26][27][28]

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[27][29]

  • Stop the reaction by adding a solution of sodium carbonate.[26][27]

  • Measure the absorbance of each well at a wavelength of 400-405 nm using a microplate reader.[26][27]

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha-Glucosidase Inhibition Assay Start Start Prepare_Solutions Prepare Inhibitor and Enzyme Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate Inhibitor with α-Glucosidase Prepare_Solutions->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Sodium Carbonate Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

Conclusion

Nojirimycin and castanospermine are invaluable tools for researchers studying the roles of N-linked glycosylation in various biological systems. While both are potent glucosidase inhibitors, their efficacy can differ depending on the specific enzyme and cellular context. Castanospermine often exhibits more potent activity against α-glucosidase I in cell-free assays. The choice between these inhibitors will depend on the specific research question, the biological system under investigation, and the desired cellular outcome. This guide provides a foundational understanding to aid in the rational selection and application of these powerful molecular probes.

References

Validating Experimental Findings: A Guide to Using Secondary Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for using a secondary inhibitor to validate the mechanism of action of a primary compound. It compares this approach with other validation methods and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparison of Target Validation Methods

Validating a drug's mechanism of action is essential for predicting its efficacy and identifying potential side effects.[1] While multiple techniques exist, they offer different types of evidence. Using a secondary inhibitor is a key part of pharmacological validation, which complements genetic and other approaches.

Validation MethodDescriptionAdvantagesDisadvantages
Secondary Inhibitor Use of a second, structurally unrelated compound that inhibits the same target.- Confirms phenotype is linked to target inhibition, not a specific chemical scaffold.- Helps rule out off-target effects of the primary inhibitor.- Provides direct evidence of pharmacological intervention.[2]- Dependent on the availability of a suitable secondary inhibitor.- The secondary inhibitor may have its own off-target effects.
Genetic Knockdown/Out (RNAi/CRISPR) Reducing or eliminating the expression of the target protein using genetic tools.[3]- Highly specific to the target gene.- Provides strong evidence for the target's role in the observed phenotype.[1]- Does not mimic the acute effect of a small molecule inhibitor.- Potential for genetic compensation or incomplete knockdown.- Off-target edits can occur with CRISPR.[4][5][6]
Inactive Control Compound Use of a structurally similar but biologically inactive analog of the primary inhibitor.- Excellent control for off-target effects related to the chemical scaffold.- Can be difficult and time-consuming to synthesize.- Does not confirm the on-target activity of the primary inhibitor.
Target Engagement Assays Biophysical or biochemical methods (e.g., CETSA, SPR) that directly measure the binding of the compound to the target protein in cells or in vitro.- Directly confirms that the compound interacts with the target.- Does not confirm that target engagement leads to the observed cellular phenotype.

Experimental Workflow for Validation

The logical process for validating a primary inhibitor's effect involves parallel testing with a secondary inhibitor and appropriate controls to ensure the observed phenotype is a direct result of on-target activity.

G cluster_0 Phase 1: Initial Finding & Hypothesis cluster_1 Phase 2: Pharmacological Validation cluster_2 Phase 3: Comparative Experiments cluster_3 Phase 4: Data Analysis & Conclusion A Initial Screen Identifies Primary Inhibitor 'A' B Hypothesis: Inhibitor 'A' blocks Target 'X', causing Phenotype 'Y' A->B C Select Controls: - Secondary Inhibitor 'B' (Structurally different) - Inactive Control 'C' B->C D1 Biochemical Assay: Test A, B, C on Target X C->D1 Execute in Parallel D2 Cell-Based Assay: Test A, B, C for Phenotype Y C->D2 Execute in Parallel D3 Off-Target Profiling: Test A, B on Kinase Panel C->D3 Execute in Parallel E Data Comparison: - Do A & B show similar potency? - Is C inactive? - Do A & B show Phenotype Y? - Are off-target profiles clean? D1->E D2->E D3->E F Conclusion: Phenotype 'Y' is validated as on-target effect of 'X' E->F If Yes G Conclusion: Phenotype 'Y' is likely an off-target effect E->G If No G A Upstream Signal B Target Kinase A->B C Downstream Effector B->C Phosphorylation D Cellular Response (e.g., Proliferation) C->D InhibitorA Primary Inhibitor (Scaffold 1) InhibitorA->B InhibitorB Secondary Inhibitor (Scaffold 2) InhibitorB->B Inactive Inactive Control Inactive->B No Effect

References

Specificity of Nojirimycin 1-Sulfonic Acid for Different Glycosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Nojirimycin 1-sulfonic acid and its parent compounds, Nojirimycin and 1-deoxynojirimycin (DNJ), for various glycosidases. Due to the limited availability of extensive quantitative data for this compound, this guide leverages the wealth of information on its well-characterized analogs to provide a comprehensive overview for researchers in glycoscience and drug discovery.

Introduction to Nojirimycin and its Analogs

Nojirimycin and its derivatives are iminosugars, a class of compounds that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This structural similarity allows them to act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] These inhibitors are invaluable tools for studying carbohydrate metabolism and have significant therapeutic potential in areas such as diabetes, viral infections, and lysosomal storage disorders.[1]

This compound, also known as nojirimycin bisulfite adduct, is a derivative of nojirimycin. While it is known to be an inhibitor of several glucosidases, detailed comparative studies on its specificity across a wide range of glycosidases are not as extensively documented as for its parent compounds.[2] This guide aims to consolidate the available information and provide a comparative context.

Comparative Inhibitory Activity

The following tables summarize the known inhibitory activities of this compound and its parent compounds against a variety of glycosidases. The data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant) values where available.

Table 1: Inhibitory Activity of this compound and Related Compounds against Various Glycosidases

GlycosidaseEnzyme SourceInhibitorIC50 / Ki (µM)Reference
α-GlucosidaseYeast1-Deoxynojirimycin (DNJ)1.12 - 1.17[2]
α-GlucosidaseBacillus stearothermophilus1-Deoxynojirimycin (DNJ)0.44[3]
β-GlucosidaseAlmondNojirimycin BPotent Inhibitor[4]
β-GlucosidaseAlmondD-Mannonic-δ-lactamPotent Inhibitor[4]
α-MannosidaseRat EpididymalNojirimycin BPotent Inhibitor[4]
α-MannosidaseRat EpididymalD-Mannonic-δ-lactamPotent Inhibitor[4]
α-L-FucosidaseHuman LiverDeoxyfuconojirimycinKi = 0.01[5]
β-GalactosidaseEscherichia coliCyclopropane-containing iminosugarKi = 1.18 mM[3]
β-GlucosidaseNot specifiedCyclopropane-containing iminosugarKi = 4.43 mM[3]

Note: "Potent Inhibitor" indicates that the source describes significant inhibition but does not provide a specific quantitative value. Data for this compound is sparse in the literature; therefore, data for closely related compounds are included for comparative purposes.

Specificity Profile

The available data suggests that Nojirimycin and its derivatives generally exhibit higher inhibitory activity against α-glucosidases compared to other glycosidases.[6] However, modifications to the nojirimycin scaffold can significantly alter the specificity profile. For instance, Nojirimycin B has been shown to be a powerful inhibitor of both rat epididymal α-mannosidase and apricot β-glucosidase.[4] Similarly, deoxyfuconojirimycin, a fucose analog of DNJ, is a potent and specific inhibitor of α-L-fucosidase.[5]

The addition of the sulfonic acid group at the anomeric carbon of nojirimycin is expected to influence its binding to the active sites of glycosidases, potentially altering its specificity. However, without comprehensive screening data, the precise specificity profile of this compound remains an area for further investigation.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against a glycosidase, based on commonly used methods.

Glycosidase Inhibition Assay (General Protocol)

1. Materials and Reagents:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Inhibitor (e.g., this compound)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor in the buffer solution.

  • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), conduct kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

Glycoprotein Processing Pathway and Inhibition

The biosynthesis of N-linked glycoproteins in the endoplasmic reticulum (ER) involves a series of trimming reactions catalyzed by glycosidases. Nojirimycin and its derivatives, particularly 1-deoxynojirimycin, are known to inhibit ER α-glucosidases I and II, which are crucial for the proper folding and quality control of glycoproteins.[7]

GlycoproteinProcessing Precursor_Oligosaccharide Glc3Man9GlcNAc2-P-P-Dol OST Oligosaccharyl- transferase Precursor_Oligosaccharide->OST Glycoprotein Newly synthesized polypeptide Glycoprotein->OST Glycosylated_Protein Glycosylated Protein (Glc3Man9GlcNAc2) OST->Glycosylated_Protein Glucosidase_I Glucosidase I Glycosylated_Protein->Glucosidase_I Glc2Man9 Glc2Man9GlcNAc2 Glucosidase_I->Glc2Man9 Glucosidase_II Glucosidase II Glc2Man9->Glucosidase_II Glc1Man9 Glc1Man9GlcNAc2 Glucosidase_II->Glc1Man9 Man9 Man9GlcNAc2 Glucosidase_II->Man9 Glc1Man9->Glucosidase_II Folding Calnexin/ Calreticulin Cycle Glc1Man9->Folding Further_Processing Further_Processing Man9->Further_Processing To Golgi for further processing Correctly_Folded Correctly Folded Glycoprotein Folding->Correctly_Folded Incorrectly_Folded Incorrectly Folded Glycoprotein Folding->Incorrectly_Folded ERAD ER-Associated Degradation (ERAD) Incorrectly_Folded->ERAD Inhibitor Nojirimycin / 1-Deoxynojirimycin Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: Inhibition of N-linked glycoprotein processing by Nojirimycin derivatives.

Experimental Workflow for Glycosidase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing glycosidase inhibitors.

InhibitorScreeningWorkflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Specificity Profiling Compound_Library Compound Library Primary_Assay Single-Concentration Glycosidase Assay Compound_Library->Primary_Assay Hit_Identification Identification of Active Compounds ('Hits') Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Ki_Determination Determination of Ki and Inhibition Mode Kinetic_Studies->Ki_Determination Specificity_Assay Assay Against a Panel of Different Glycosidases Ki_Determination->Specificity_Assay Specificity_Profile Determination of Specificity Profile Specificity_Assay->Specificity_Profile

Caption: Workflow for glycosidase inhibitor screening and characterization.

Conclusion

This compound is a promising glycosidase inhibitor, but its specificity profile has not been as thoroughly characterized as its parent compounds, Nojirimycin and 1-deoxynojirimycin. The available data, primarily on related analogs, suggests a general preference for inhibiting α-glucosidases. However, subtle structural modifications can lead to significant changes in specificity, highlighting the potential for developing highly selective inhibitors. Further comprehensive screening of this compound against a broad panel of glycosidases is necessary to fully elucidate its inhibitory landscape and unlock its full potential as a research tool and therapeutic lead. This guide provides a foundational comparison to aid researchers in their exploration of this important class of enzyme inhibitors.

References

Safety Operating Guide

Proper Disposal of Nojirimycin 1-Sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Nojirimycin 1-sulfonic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound is an inhibitor of several glucosidases and, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is a substance with unknown toxicity, necessitating careful handling and disposal.[1] Disposal must always be conducted in accordance with applicable regional, national, and local laws and regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
Eye/Face Protection
Skin and Body Protection
Respiratory Protection

Eye/face protection , such as safety glasses with side shields or goggles, is mandatory.[1] For skin and body protection, wear protective gloves and a lab coat .[1] In case of insufficient ventilation or the potential for dust generation, NIOSH/MSHA-approved respiratory protection should be worn .[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or mixed with general refuse.[2]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent inadvertent reactions.[2][3] It is particularly important to segregate organic acids from bases, cyanides, sulfides, and oxidizing agents.[2][3]

  • Waste Collection:

    • Solid Waste: For solid this compound, carefully transfer the material into a designated and clearly labeled hazardous waste container.[1] Avoid creating dust during this process.[1] If a spill occurs, cover the powder with a plastic sheet to minimize spreading, then mechanically take it up and place it in the waste container.[1]

    • Aqueous Solutions: Do not pour aqueous solutions of this compound down the drain.[4] Collect all solutions in a designated, leak-proof container suitable for acidic waste. Acids should never be stored in steel containers.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label also indicates the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[3] This area must be inspected weekly for any signs of leakage.[3] Ensure that incompatible wastes are not stored in close proximity.[2]

  • Disposal Request: Once the waste container is full, or if it has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound A Wear Appropriate PPE B Segregate Waste A->B C Collect in Designated Waste Container B->C D Label Container Correctly C->D E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal (EH&S) E->F

Figure 1: Disposal Workflow for this compound

In Case of Accidental Release

In the event of a spill, ensure the area is well-ventilated.[1] For a powder spill, prevent further spread and avoid creating dust.[1] Use personal protective equipment and mechanically transfer the spilled material into a suitable container for disposal.[1] Thoroughly clean the contaminated surface afterward.[1]

Chemical Incompatibility

To prevent dangerous reactions, it is crucial to avoid mixing this compound waste with the following:

  • Bases: Neutralization reactions can generate heat.

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[1]

  • Cyanides and Sulfides: Contact with acids can release toxic gases.[3]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Nojirimycin 1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for laboratory personnel handling Nojirimycin 1-sulfonic acid. The following procedures for operations and disposal are critical for ensuring a safe laboratory environment. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to note that its toxicological properties are not fully known.[1] Therefore, handling should be conducted with care, adhering to standard laboratory safety practices.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles of the compound.[1]
Skin and Body Protection A standard laboratory coat should be worn, fully buttoned, with closed-toe shoes.Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection Generally not required if handled in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if irritation is experienced.[1]Minimizes the risk of inhaling the compound, especially in powder form.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a spill kit and appropriate waste containers are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • When handling the solid, avoid actions that could generate dust.

    • If transferring the powder, use a spatula and weigh it on a tared weigh boat.

    • For creating solutions, slowly add the solvent to the solid to prevent splashing.

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and decontaminate any equipment used.

    • Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureRationale
Unused Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.Prevents the release of the chemical into the environment and ensures it is handled by trained waste management professionals.
Contaminated Labware (disposable) Place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste bag or container.Segregates contaminated waste from general laboratory trash to prevent accidental exposure.
Aqueous Solutions Collect in a labeled container for aqueous hazardous waste. Do not pour down the drain unless permitted by local regulations and institutional policy.Avoids potential contamination of water systems. The composition of the solution may require specific disposal methods.
Contaminated Labware (reusable) Decontaminate reusable labware by washing thoroughly with a suitable solvent, followed by standard washing procedures. Collect the initial solvent rinse as hazardous waste.Ensures the removal of any residual compound before the labware is reused, and that the cleaning waste is disposed of properly.

Note: All waste disposal should be carried out in accordance with applicable regional, national, and local laws and regulations.[1]

IV. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

  • Spill: In case of a spill, ensure the area is well-ventilated.[1] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.

In all cases of exposure, seek medical attention if symptoms persist.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_risk Assess Risk of Exposure (Dust/Aerosol Generation?) start->assess_risk core_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat assess_risk->core_ppe Low Risk respirator Add NIOSH/MSHA-approved Respirator assess_risk->respirator High Risk proceed Proceed with Handling core_ppe->proceed respirator->proceed

References

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Retrosynthesis Analysis

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Reactant of Route 1
Nojirimycin 1-sulfonic acid
Reactant of Route 2
Nojirimycin 1-sulfonic acid

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